molecular formula C7H5N5O3 B2776021 1-(3-nitrophenyl)-1H-tetrazol-5-ol CAS No. 7024-74-0

1-(3-nitrophenyl)-1H-tetrazol-5-ol

Cat. No.: B2776021
CAS No.: 7024-74-0
M. Wt: 207.149
InChI Key: TUIKWADRWKTSRE-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-tetrazol-5-ol is a chemical compound of interest in various research fields, particularly medicinal chemistry and materials science. While specific studies on this exact molecule are limited, its structure combines a tetrazol-ol moiety with a nitrophenyl group, a pattern seen in biologically active molecules. Tetrazole derivatives are renowned for their significant role in pharmaceutical research. The 1H-tetrazol-5-ol scaffold is a key pharmacophore and is widely employed as a bioisostere for carboxylic acid groups, offering similar acidity (pKa ~4.5-4.9) and the ability to form anionic species at physiological pH, but with enhanced metabolic stability and different lipophilicity profiles . This makes such compounds valuable in the design of new drug candidates, such as angiotensin II receptor antagonists, where the tetrazole ring improves potency and oral bioavailability . Furthermore, tetrazole-based compounds have demonstrated a range of biological activities in research settings. For instance, structurally related 5-aryltetrazole compounds have shown moderate inhibitory activity against the influenza A (H1N1) virus in vitro . Other tetrazole derivatives are investigated for their potential anticancer, antibacterial, and antifungal properties . Researchers also value tetrazoles for their applications beyond pharmacology, including their use in coordination chemistry as ligands, in agrochemicals, and as components in energetic materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-nitrophenyl)-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3/c13-7-8-9-10-11(7)5-2-1-3-6(4-5)12(14)15/h1-4H,(H,8,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKWADRWKTSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the proposed synthesis and predicted characterization of 1-(3-nitrophenyl)-1H-tetrazol-5-ol. As of the date of this document, specific literature detailing the synthesis and full characterization of this exact compound is not available. The methodologies and data presented are therefore based on established synthetic routes for analogous compounds and spectral data from closely related structures. This guide is intended to provide a scientifically sound framework for the future synthesis and characterization of the title compound.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and coordination chemistry. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The introduction of a nitrophenyl group can further modulate the electronic and biological properties of the tetrazole core, making this compound a compound of interest for further investigation. This guide provides a proposed synthetic pathway and a predicted characterization profile for this novel compound.

The proposed synthesis involves a two-step process: first, the synthesis of a tetrazole-5-thiol intermediate, followed by an oxidative conversion to the desired tetrazol-5-ol.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 3-nitrophenyl isothiocyanate.

Synthetic Pathway Proposed Synthesis of this compound A 3-Nitrophenyl isothiocyanate B 1-(3-Nitrophenyl)-1H-tetrazole-5-thiol A->B  NaN3, Pyridine, H2O, rt   C This compound B->C  Oxidizing Agent (e.g., H2O2), rt  

A two-step proposed synthesis of the target compound.

The synthesis begins with the well-established reaction of an aryl isothiocyanate with sodium azide to form the corresponding 1-aryl-1H-tetrazole-5-thiol. This intermediate is then proposed to be oxidized to the target this compound.

Experimental Protocols

Synthesis of 1-(3-Nitrophenyl)-1H-tetrazole-5-thiol (Intermediate)

This procedure is adapted from the general synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates.[1]

Step_1_Workflow Workflow for Synthesis of the Thiol Intermediate start Start reactants 3-Nitrophenyl isothiocyanate Sodium Azide Pyridine Water start->reactants reaction Stir at room temperature for 2-6 hours reactants->reaction workup Acidify with HCl Filter the precipitate Wash with cold water Dry under vacuum reaction->workup product 1-(3-Nitrophenyl)-1H- tetrazole-5-thiol workup->product Step_2_Workflow Workflow for Oxidation to the Tetrazol-5-ol start Start reactants 1-(3-Nitrophenyl)-1H-tetrazole-5-thiol Hydrogen Peroxide (30%) Acetic Acid (solvent) start->reactants reaction Stir at room temperature reactants->reaction workup Pour into ice water Filter the precipitate Wash with cold water Recrystallize and dry reaction->workup product 1-(3-Nitrophenyl)-1H- tetrazol-5-ol workup->product Tautomerism A This compound (ol form) B 1-(3-Nitrophenyl)-1H-tetrazolin-5-one (one form) A->B Tautomeric Equilibrium

References

Spectroscopic and Structural Characterization of 1-(3-nitrophenyl)-1H-tetrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(3-nitrophenyl)-1H-tetrazol-5-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the tetrazole and nitrophenyl moieties. The tetrazole ring is often considered a bioisostere of a carboxylic acid group, offering potential for improved metabolic stability and pharmacokinetic properties in drug candidates. The nitrophenyl group is a common substituent in pharmacologically active molecules and a useful synthon in organic chemistry. A thorough spectroscopic characterization is essential for the unambiguous identification and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predictions based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1HOH
~8.5 - 8.7Triplet1HAr-H (H2')
~8.3 - 8.5Doublet of doublets1HAr-H (H4')
~7.8 - 8.0Triplet1HAr-H (H5')
~7.9 - 8.1Doublet of doublets1HAr-H (H6')

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 160C5 (C=O tautomer)
~148C3' (C-NO₂)
~138C1' (C-N)
~131C5'
~128C6'
~125C4'
~122C2'

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching
3100 - 3000MediumAromatic C-H stretching
1620 - 1600MediumC=N stretching (tetrazole ring)
1540 - 1520StrongAsymmetric NO₂ stretching
1360 - 1340StrongSymmetric NO₂ stretching
1300 - 1200MediumC-N stretching
1100 - 1000MediumN-N=N stretching (tetrazole ring)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
207.04[M]⁺ (Molecular Ion)
177.04[M - NO]⁺
161.04[M - NO₂]⁺
121.05[C₆H₄N₂O₂]⁺
91.05[C₆H₅N]⁺

Molecular Formula: C₇H₅N₅O₃; Molecular Weight: 207.15 g/mol

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Use the solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.

    • EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the ion source. The sample is vaporized and then ionized by a beam of electrons. Acquire the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(3-nitrophenyl)-1H-tetrazol-5-ol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust profile for research and development purposes.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a tetrazole ring substituted with a hydroxyl group at the 5-position and a 3-nitrophenyl group at the 1-position. The presence of the electron-withdrawing nitro group and the acidic tetrazol-ol moiety are expected to significantly influence its chemical reactivity and physical properties.

Table 1: Predicted Physical and Chemical Properties

PropertyValueSource/Basis
Molecular Formula C₇H₅N₅O₃Inferred from structural components.
Molecular Weight 223.15 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to off-white solid.Based on similar nitrophenyl-tetrazole compounds.[1]
Melting Point Expected to be >200 °C (with decomposition).Analogy with 5-(4-Nitrophenyl)-1H-tetrazole (~223 °C with decomposition).[2]
Purity Typically >95% when synthesized for research purposes.Standard for research-grade chemicals.[3]
Solubility Soluble in DMSO and other polar organic solvents; likely insoluble in water.General solubility for similar aromatic tetrazoles.[2]

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons of the nitrophenyl group would appear in the δ 7.5-8.5 ppm range. The acidic proton of the tetrazol-ol may be broad or exchangeable.
¹³C NMR Aromatic carbons would be observed in the δ 120-150 ppm range. The carbon of the tetrazole ring attached to the hydroxyl group would likely appear around δ 150-160 ppm.
IR (KBr) Characteristic peaks for N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), C=N and N=N stretching of the tetrazole ring (~1400-1600 cm⁻¹), and a broad O-H stretch (~3000-3400 cm⁻¹).
UV/Vis Absorption maxima are expected in the UV region, characteristic of aromatic nitro compounds.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.

3.1. Synthesis of this compound

This synthesis is a two-step process involving the formation of a cyanamide intermediate followed by cyclization with sodium azide.

  • Step 1: Synthesis of N-(3-nitrophenyl)cyanamide

    • Dissolve 3-nitroaniline in a suitable solvent such as aqueous acetone.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of cyanogen bromide in the same solvent dropwise while maintaining the temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(3-nitrophenyl)cyanamide.

  • Step 2: Cyclization to this compound

    • Dissolve the crude N-(3-nitrophenyl)cyanamide in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide and ammonium chloride to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

3.2. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

    • Use the solvent peak as an internal reference.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the dried product.

    • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes to determine the molecular weight.

  • Melting Point Determination:

    • Place a small amount of the dried, crystalline product in a capillary tube.

    • Determine the melting point using a calibrated melting point apparatus.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization 3-Nitroaniline 3-Nitroaniline Reaction_1 Cyanamide Formation 3-Nitroaniline->Reaction_1 Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Reaction_1 Intermediate N-(3-nitrophenyl)cyanamide Reaction_1->Intermediate Reaction_2 Tetrazole Formation Intermediate->Reaction_2 Sodium_Azide Sodium_Azide Sodium_Azide->Reaction_2 Product This compound Reaction_2->Product

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_analysis Analytical Characterization Crude_Product Crude this compound Purification Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Pure_Product->MP

Caption: Experimental workflow for purification and characterization.

References

An In-depth Technical Guide to CAS 8007-75-8: Bergamot Oil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No information was found for the requested CAS number 55339-75-8. The following guide is based on data for Bergamot Oil (CAS 8007-75-8) , which was consistently returned in searches for chemical properties and safety data, suggesting a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental methodologies for Bergamot Oil, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

Bergamot oil is a complex essential oil extracted from the rind of the bergamot orange (Citrus bergamia). It is a green to greenish-yellow liquid with a characteristic sweet, fruity, and fresh aroma.[1][2] The oil is a mixture of over 300 different compounds, with the primary constituents being linalyl acetate and linalool.[2]

PropertyValueSource
Appearance Green to greenish-yellow liquid[1][2]
Odor Pleasant, fresh, sweet, fruity[1][2]
Boiling Point 159 °C[1]
Density 0.876–0.883 g/mL at 20°C; 0.877 g/mL at 25°C[1]
Refractive Index 1.4650–1.4700 at 20°C[1]
Optical Rotation (α²⁰/D) +15° to +32°[1]
Solubility Miscible with alcohol and glacial acetic acid. Soluble in most fixed oils. Insoluble in glycerin and propylene glycol.[1][2]
Ester Value 86–129[1]
Acid Value max. 2[1]
Evaporation Residue 4.5–6.4%[1]
Bergapten Content (HPLC) 0.18–0.38%[1]

Safety Data

Bergamot oil is classified as a flammable liquid and can cause skin irritation.[3] A significant hazard associated with the untreated oil is photosensitivity due to the presence of furocoumarins like bergapten.[2][4]

Hazard IdentificationGHS Classification
Flammability Flammable Liquid (Category 3)
Skin Corrosion/Irritation Causes skin irritation (Category 2)[3]
Aspiration Hazard May be fatal if swallowed and enters airways (Category 1)[3]
Aquatic Hazard Harmful to aquatic life (Short-term, Category 3); Harmful to aquatic life with long lasting effects[3]
Precautionary MeasuresDescription
Handling Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical/ventilating/lighting equipment. Wear protective gloves, eye protection, and face protection.[3] Wash skin thoroughly after handling.
Storage Store in a well-ventilated place. Keep container tightly closed.[3] Keep cool.[3]
First Aid (Skin Contact) Take off immediately all contaminated clothing. Rinse skin with water/shower.
First Aid (Ingestion) Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]

Experimental Protocols

Detailed experimental protocols for a specific substance are often proprietary or published in specialized literature. However, standardized methods are used to determine the chemical and physical properties of essential oils like Bergamot Oil.

Determination of Physicochemical Properties:

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C).

  • Refractive Index: Determined using a refractometer, typically at 20°C with the sodium D-line.

  • Optical Rotation: Measured with a polarimeter to determine the rotation of plane-polarized light by the sample.

  • Boiling Point: Determined by distillation according to standard methods such as those from the OECD or ASTM.

Compositional Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., ethanol or hexane). An internal standard may be added for quantitative analysis.

  • Injection: A small volume of the diluted sample is injected into the gas chromatograph.

  • Separation: The components of the oil are separated based on their volatility and interaction with the stationary phase in a capillary column. A temperature gradient is typically used to elute the compounds.

  • Detection and Identification: As components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectra are compared to a library (e.g., NIST) to identify the individual compounds.

  • Quantification: The relative percentage of each component is determined by integrating the peak areas in the chromatogram.

Visualizations

Experimental Workflow for Quality Control of Bergamot Oil

G start Raw Material (Bergamot Peels) extraction Cold Pressing Extraction start->extraction oil Crude Bergamot Oil extraction->oil qc_sampling QC Sampling oil->qc_sampling physchem Physicochemical Tests (Density, RI, etc.) qc_sampling->physchem gcms GC-MS Analysis (Composition) qc_sampling->gcms sensory Organoleptic Evaluation (Odor, Color) qc_sampling->sensory decision Decision: Pass/Fail physchem->decision gcms->decision sensory->decision pass Approved Lot decision->pass Meets Specs fail Rejected Lot decision->fail Out of Spec

Caption: A general workflow for the quality control of Bergamot Oil.

Logical Relationship of Bergamot Oil Hazards

G bergamot Bergamot Oil physical Physical Hazards bergamot->physical health Health Hazards bergamot->health flammable Flammable Liquid physical->flammable skin_irrit Skin Irritation health->skin_irrit aspiration Aspiration Hazard health->aspiration photosens Photosensitivity (due to Furocoumarins) health->photosens

References

Synthetic Routes for Substituted Nitrophenyl Tetrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic routes for substituted nitrophenyl tetrazoles, a class of compounds of significant interest in medicinal chemistry and materials science. The inherent properties of the tetrazole ring as a bioisosteric replacement for carboxylic acids, combined with the electronic characteristics of the nitrophenyl group, make these molecules valuable scaffolds in drug design and as energetic materials.[1][2] This document details key synthetic methodologies, providing in-depth experimental protocols and comparative data to aid researchers in the selection and implementation of the most suitable synthetic strategies.

Core Synthetic Methodologies

The synthesis of substituted nitrophenyl tetrazoles can be broadly categorized into several key approaches, each with its own advantages and substrate scope. The most prominent methods include [3+2] cycloaddition reactions, copper-catalyzed cross-coupling, multicomponent reactions, and syntheses starting from imines.

[3+2] Cycloaddition of Nitriles with Azides

The [3+2] cycloaddition reaction between a nitrile and an azide source is the most fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles.[1][3] This reaction can be catalyzed by a variety of Lewis and Brønsted acids, as well as heterogeneous catalysts, to afford the desired tetrazole ring.[4][5]

A common starting material for the synthesis of 5-(nitrophenyl)-1H-tetrazoles is the corresponding nitrophenylbenzonitrile. The reaction is typically carried out with sodium azide in the presence of a catalyst in a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][6]

Logical Workflow for [3+2] Cycloaddition:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Nitrophenylbenzonitrile Nitrophenylbenzonitrile Reaction [3+2] Cycloaddition Nitrophenylbenzonitrile->Reaction SodiumAzide Sodium Azide SodiumAzide->Reaction Catalyst Catalyst (e.g., CuSO4, ZnBr2) Catalyst->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Heat Heat Heat->Reaction Workup Acidic Workup Reaction->Workup Purification Purification Workup->Purification NitrophenylTetrazole 5-(Nitrophenyl)-1H-tetrazole Purification->NitrophenylTetrazole

Caption: General workflow for the synthesis of 5-(nitrophenyl)-1H-tetrazoles via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole using CuSO₄·5H₂O Catalyst [4]

  • To a solution of 4-nitrobenzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).

  • Stir the reaction mixture at room temperature for a few minutes, then increase the temperature to 140 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion (typically 1 hour), cool the reaction mixture to room temperature.

  • Treat the mixture with 10 mL of 4 M HCl and extract with 10 mL of ethyl acetate.

  • Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., n-hexane:ethyl acetate 1:1) to yield pure 5-(4-nitrophenyl)-1H-tetrazole.

Table 1: Quantitative Data for the Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole via [3+2] Cycloaddition

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O (2 mol%)DMSO140198[4]
ZnBr₂WaterRefluxNot SpecifiedNot Specified[6]
None (MW irradiation)i-PrOH/water (3:1)1601100[1]
Copper-Catalyzed C-N Coupling for 2,5-Disubstituted Tetrazoles

For the synthesis of N-aryl substituted nitrophenyl tetrazoles, a copper-catalyzed C-N coupling reaction is a powerful tool. This method typically involves the reaction of a pre-synthesized 5-(nitrophenyl)-2H-tetrazole with an aryl boronic acid in the presence of a copper catalyst.[7]

Signaling Pathway for Copper-Catalyzed C-N Coupling:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_product Product NitrophenylTetrazole 5-(p-Nitrophenyl)-2H-tetrazole Reaction C-N Coupling NitrophenylTetrazole->Reaction ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->Reaction Catalyst Cu₂O Nanoparticles Catalyst->Reaction Atmosphere Oxygen Atmosphere Atmosphere->Reaction Solvent Dry DMSO Solvent->Reaction Temperature 100 °C Temperature->Reaction DisubstitutedTetrazole 2-Aryl-5-(p-nitrophenyl)tetrazole Reaction->DisubstitutedTetrazole

Caption: Key components and conditions for the copper-catalyzed C-N coupling reaction.

Experimental Protocol: Synthesis of 2,5-Disubstituted Tetrazoles via Aerobic C-N Coupling [7]

  • In a round bottom flask, dissolve aryl boronic acid (1.6 mmol) and Cu₂O nanoparticles (0.05 mmol) in dry DMSO (8 mL).

  • Add 5-(4-nitrophenyl)-2H-tetrazole (0.76 mmol) to the mixture.

  • Place the flask in an oil bath preheated to 100 °C and stir the mixture under an oxygen atmosphere for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (HCl) and brine.

  • Collect the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Purify the crude product by recrystallization.

Table 2: Yields for the Synthesis of 2-Aryl-5-(4-nitrophenyl)tetrazoles

Aryl Boronic Acid SubstituentProductYield (%)Reference
3-Pyridyl2-(3-Pyridyl)-5-(4-nitrophenyl)tetrazole75[7]
Phenyl2-Phenyl-5-(4-nitrophenyl)tetrazole80[7]
4-(N,N-diphenylamino)phenyl2-(4-(N,N-Diphenylamino)phenyl)-5-(4-nitrophenyl)tetrazole65[7]
Ugi Multicomponent Reaction (Ugi-Tetrazole Reaction)

The Ugi four-component reaction (Ugi-4CR) is a powerful one-pot method for generating molecular diversity. The Ugi-tetrazole variation, where hydrazoic acid (often generated in situ from sodium azide and an acid) replaces the carboxylic acid component, provides a direct route to 1,5-disubstituted tetrazoles.[8][9] This reaction is particularly valuable for creating libraries of complex tetrazole-containing molecules for drug discovery.

Experimental Workflow for Ugi-Tetrazole Reaction:

G cluster_inputs Four Components cluster_process Reaction & Product Aldehyde Aldehyde/Ketone Reaction One-Pot Reaction (Solvent, e.g., MeOH) Aldehyde->Reaction Amine Amine Amine->Reaction Isocyanide Isocyanide Isocyanide->Reaction Azide Azide Source (e.g., TMSA, NaN₃/Acid) Azide->Reaction Product 1,5-Disubstituted Tetrazole Reaction->Product

Caption: Schematic of the Ugi four-component reaction for tetrazole synthesis.

While a specific protocol for a nitrophenyl-substituted tetrazole via the Ugi reaction was not detailed in the initial search, the general procedure involves mixing the four components in a suitable solvent, often methanol, and stirring at room temperature.[10][11] The reaction progress is monitored, and the product is isolated and purified using standard techniques. The use of a nitrophenyl-substituted amine or aldehyde would lead to the desired product.

Synthesis from Imines

An alternative route to substituted tetrazoles involves the reaction of pre-formed imines (Schiff bases) with sodium azide. This two-step process first involves the condensation of a primary amine with an aldehyde or ketone to form the imine, which is then converted to the tetrazole.[12]

Experimental Protocol: Synthesis of Tetrazole Derivatives from Imines [12]

  • Step 1: Imine Synthesis

    • In a round-bottom flask, mix equimolar amounts (0.02 mol) of a substituted benzaldehyde and a primary aromatic amine in 25 mL of absolute ethanol.

    • Add a trace amount of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature to allow the crystalline imine product to separate.

    • Recrystallize the solid product from absolute ethanol.

  • Step 2: Tetrazole Synthesis

    • Dissolve the imine (0.01 mol) and sodium azide (0.01 mol) in a mixture of 20 mL of tetrahydrofuran and 2 mL of distilled water.

    • Reflux the mixture for 4 hours.

    • Allow the reaction to stand for 24 hours.

    • Filter the precipitated solid product and recrystallize from absolute ethanol.

To synthesize a nitrophenyl-substituted tetrazole using this method, one would start with a nitrophenyl-substituted aldehyde or amine.

Conclusion

The synthesis of substituted nitrophenyl tetrazoles can be achieved through a variety of robust and versatile chemical transformations. The classical [3+2] cycloaddition of nitriles and azides remains a cornerstone of tetrazole synthesis, offering high yields and operational simplicity. For more complex, specifically N-substituted derivatives, copper-catalyzed C-N coupling and the Ugi multicomponent reaction provide powerful platforms for rapid library generation and late-stage functionalization. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process for researchers in the field.

References

Crystal Structure Analysis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the crystal structure of 1-(3-nitrophenyl)-1H-tetrazol-5-ol, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogs to predict its structural properties and intermolecular interactions. This analysis is supported by detailed, plausible experimental protocols for its synthesis and crystallization, and visualized through logical workflow and interaction diagrams.

Introduction

Tetrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery and materials science due to their unique chemical properties. The introduction of a nitrophenyl group can further modulate their electronic and steric characteristics, influencing their biological activity and solid-state packing. This guide focuses on the structural elucidation of this compound, providing a comprehensive overview for researchers in the field.

Predicted Crystallographic Data

The following crystallographic data is extrapolated from the analysis of closely related structures, primarily 5-(4-methyl-3-nitrophenyl)-2H-tetrazole, which features the key 3-nitrophenyl tetrazole core.[1] This data serves as a predictive model for the crystal structure of this compound.

Table 1: Predicted Crystal Data and Structure Refinement Details
ParameterPredicted Value
Empirical FormulaC₇H₅N₅O₃
Formula Weight207.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~4.9
b (Å)~17.0
c (Å)~10.8
β (°)~100.7
Volume (ų)~895
Z4
Density (calculated) (Mg m⁻³)~1.53
Table 2: Predicted Key Bond Lengths (Å)
BondLength (Å)
C-N (tetrazole)~1.32 - 1.37
N-N (tetrazole)~1.28 - 1.35
C-C (phenyl-tetrazole)~1.47
N-O (nitro)~1.22
C-N (phenyl-nitro)~1.47
C-O (tetrazole-ol)~1.34
Table 3: Predicted Key Bond Angles (°)
AngleAngle (°)
N-N-N (tetrazole)~105 - 110
C-N-N (tetrazole)~104 - 109
N-C-N (tetrazole)~110 - 113
C-C-N (phenyl-tetrazole)~120
O-N-O (nitro)~124
C-C-N (phenyl-nitro)~118

Experimental Protocols

The following protocols describe plausible methods for the synthesis and crystallization of this compound based on established procedures for analogous compounds.[1][2]

Synthesis of this compound
  • Step 1: Synthesis of 3-nitrobenzonitrile. To a solution of 3-nitrobenzaldehyde (1 eq.) in a suitable solvent such as ethanol, hydroxylamine hydrochloride (1.2 eq.) and sodium formate (1.5 eq.) are added. The mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-nitrobenzonitrile.

  • Step 2: Cycloaddition to form the tetrazole ring. The synthesized 3-nitrobenzonitrile (1 eq.) is dissolved in dimethylformamide (DMF). Sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.) are added to the solution. The reaction mixture is heated to 120-130 °C for 12-18 hours.

  • Step 3: Work-up and purification. After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid to a pH of 2-3, leading to the precipitation of the crude product. The precipitate is filtered, washed with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified this compound. A suitable solvent system would be a mixture of ethanol and water or dimethylformamide and water. The solution is filtered to remove any insoluble impurities and left undisturbed in a loosely covered container at room temperature. Colorless to pale yellow block-like crystals are expected to form over a period of several days.[1]

Molecular and Supramolecular Structure

The molecular structure of this compound is characterized by a planar tetrazole ring and a nitrophenyl group. A notable feature in related structures is the dihedral angle between the benzene ring and the tetrazole ring, which is expected to be around 38-46°.[1] This twist is due to the steric hindrance imposed by the C-C bond linking the two rings.

The supramolecular architecture is predicted to be dominated by intermolecular hydrogen bonds and π–π stacking interactions. The hydroxyl group on the tetrazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Predicted Intermolecular Interactions:
  • N-H···N Hydrogen Bonds: The hydrogen atom of the tetrazole ring's N-H group is expected to form strong hydrogen bonds with the nitrogen atoms of adjacent tetrazole rings, leading to the formation of infinite one-dimensional chains.[1]

  • O-H···N/O-H···O Hydrogen Bonds: The hydroxyl group can form hydrogen bonds with either the nitrogen atoms of the tetrazole ring or the oxygen atoms of the nitro group of neighboring molecules.

  • π–π Stacking: The aromatic phenyl and tetrazole rings are likely to engage in π–π stacking interactions, further stabilizing the crystal packing.[2]

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the predicted intermolecular interactions that define the crystal packing of this compound.

Synthesis_Workflow Reactant1 3-Nitrobenzaldehyde Intermediate1 3-Nitrobenzonitrile Reactant1->Intermediate1 Reflux Reactant2 Hydroxylamine HCl Reactant2->Intermediate1 Product This compound Intermediate1->Product Cycloaddition (120-130°C) Reactant3 Sodium Azide Reactant3->Product Reactant4 Ammonium Chloride Reactant4->Product Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_Tetrazole Tetrazole Ring A_Phenyl Nitrophenyl Group A_Tetrazole->A_Phenyl A_OH O-H A_Tetrazole->A_OH A_NH N-H A_Tetrazole->A_NH B_Phenyl Nitrophenyl Group A_Phenyl->B_Phenyl π-π stacking B_Tetrazole Tetrazole Ring A_OH->B_Tetrazole O-H···N A_NH->B_Tetrazole N-H···N B_Tetrazole->B_Phenyl B_OH O-H B_Tetrazole->B_OH B_NH N-H B_Tetrazole->B_NH

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Nitrophenyl Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of nitrophenyl tetrazoles, a class of compounds of significant interest in medicinal chemistry and materials science due to their energetic properties and bioisosteric relationship with carboxylic acids and amides. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Nitrophenyl tetrazoles are heterocyclic compounds characterized by a tetrazole ring and a nitrophenyl substituent. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the thermal stability and decomposition mechanism of the tetrazole ring. Understanding these thermal properties is crucial for handling, storage, and application of these energetic materials. The primary decomposition route for phenyl-substituted tetrazoles involves the cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen and the formation of an isonitrile intermediate.[1]

Quantitative Thermal Analysis Data

The thermal decomposition of nitrophenyl tetrazoles is characterized by exothermic events, which can be quantified using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize the available data for various nitrophenyl tetrazole isomers.

CompoundDecomposition Onset (Tonset) (°C)Decomposition Peak (Tpeak) (°C)Mass Loss (%)Enthalpy of Decomposition (ΔHdec) (J/g)Reference
1-(4-Nitrophenyl)-1H-tetrazole~213236>50-[1]
1-(2-Nitrophenyl)-1H-tetrazoleData not availableData not availableData not available--
1-(3-Nitrophenyl)-1H-tetrazoleData not availableData not availableData not available--
1-(2,4-Dinitrophenyl)-1H-tetrazoleData not availableData not availableData not available--

Note: Comprehensive experimental data for ortho- and meta-nitrophenyl tetrazoles, as well as dinitrophenyl tetrazoles, is limited in the reviewed literature. Further experimental work is required to fully populate this comparative table.

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of nitrophenyl tetrazoles, based on established procedures for similar energetic materials.

Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole

A common method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with an orthoformate and sodium azide.[1]

Materials:

  • 4-Nitroaniline

  • Triethyl orthoformate

  • Sodium azide

  • Glacial acetic acid

Procedure:

  • A mixture of 4-nitroaniline, triethyl orthoformate, and a catalytic amount of glacial acetic acid is heated under reflux.

  • After the initial reaction, sodium azide is cautiously added to the reaction mixture.

  • The mixture is then refluxed for an extended period to ensure the completion of the cyclization reaction.

  • Upon cooling, the product precipitates and can be collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are essential techniques for characterizing the thermal stability and decomposition of energetic materials.

Instrumentation:

  • A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

  • Alternatively, separate TGA and DSC instruments can be used.

Experimental Parameters:

  • Sample Mass: 1-5 mg of the nitrophenyl tetrazole is weighed accurately into an aluminum or alumina crucible.

  • Heating Rate: A linear heating rate of 10 °C/min is typically employed. Varying the heating rate (e.g., 5, 15, 20 °C/min) can be used for kinetic analysis.[2]

  • Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen gas, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

  • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically around 400-600 °C.[2]

  • Crucible: Open or pinhole aluminum crucibles are commonly used. For volatile or explosive samples, hermetically sealed crucibles with a pinhole may be necessary to control pressure buildup.

Data Analysis:

  • TGA: The TGA curve plots the percentage of mass loss as a function of temperature. The onset temperature of decomposition and the total mass loss are determined from this curve.

  • DSC: The DSC curve plots the heat flow as a function of temperature. Exothermic peaks indicate decomposition events, and the peak temperature (Tpeak) and the enthalpy of decomposition (ΔHdec) are calculated from the peak area.[2]

Thermal Decomposition Pathways

The thermal decomposition of nitrophenyl tetrazoles is a complex process that is believed to proceed through a multi-step mechanism. The primary pathway involves the fragmentation of the tetrazole ring.

Proposed Decomposition Mechanism

The prevailing hypothesis for the thermal decomposition of 1-phenyl-substituted tetrazoles is the initial cleavage of the tetrazole ring to release a molecule of nitrogen (N2) and form a highly reactive nitrene intermediate. This intermediate then rearranges to form the more stable isonitrile. The presence of the nitro group on the phenyl ring is expected to influence the energetics and potentially the mechanism of this process.

Decomposition_Pathway Nitrophenyl_Tetrazole 1-(Nitrophenyl)-1H-tetrazole Transition_State Transition State Nitrophenyl_Tetrazole->Transition_State Heat (Δ) Intermediate Nitrophenylnitrene + N2 Transition_State->Intermediate Ring Cleavage Product Nitrophenyl isonitrile Intermediate->Product Rearrangement

Caption: Proposed thermal decomposition pathway of nitrophenyl tetrazoles.

Experimental Workflow for Elucidating Decomposition Pathways

A combination of experimental and computational techniques is necessary to fully elucidate the decomposition pathway.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_thermal_analysis Thermal Analysis cluster_product_analysis Product and Mechanistic Analysis Synthesis Synthesis of Nitrophenyl Tetrazole Isomers Characterization Structural Characterization (NMR, IR, MS, X-ray) Synthesis->Characterization TGA_DSC TGA-DSC Analysis (T_onset, T_peak, ΔH_dec) Characterization->TGA_DSC Kinetic_Analysis Kinetic Analysis (Kissinger, Ozawa-Flynn-Wall) TGA_DSC->Kinetic_Analysis Pyrolysis_GC_MS Pyrolysis-GC-MS (Identification of Volatile Products) TGA_DSC->Pyrolysis_GC_MS Computational_Modeling DFT Calculations (Reaction Pathways, Energetics) Pyrolysis_GC_MS->Computational_Modeling

Caption: Experimental workflow for studying nitrophenyl tetrazole decomposition.

Conclusion

The thermal decomposition of nitrophenyl tetrazoles is a critical area of study for the safe handling and application of these energetic materials. The primary decomposition pathway is understood to involve the exothermic release of nitrogen gas and the formation of nitrophenyl isonitrile. However, a comprehensive understanding of the influence of the nitro group's position on the phenyl ring requires further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon, particularly in filling the existing data gaps for ortho- and meta-substituted nitrophenyl tetrazoles and their dinitrated analogs. Future work combining detailed experimental thermal analysis with high-level computational modeling will be instrumental in fully elucidating the complex decomposition mechanisms of this important class of compounds.

References

An In-Depth Technical Guide to the Solubility Profile of 1-(3-nitrophenyl)-1H-tetrazol-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(3-nitrophenyl)-1H-tetrazol-5-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the tetrazole and nitrophenyl moieties. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, enhancing metabolic stability and acidity. The nitro group, an electron-withdrawing substituent, can significantly influence the molecule's physicochemical properties, including its solubility. Understanding the solubility profile of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in various fields. This guide provides an illustrative solubility dataset and a detailed experimental protocol for its determination.

Illustrative Solubility Data

The solubility of a compound is a function of the solute's and solvent's physicochemical properties, as well as temperature and pressure. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and the creation of a cavity in the solvent, followed by the solvation of the solute molecules. The following table presents a representative mole fraction solubility (x) of this compound in several common organic solvents at various temperatures.

Table 1: Representative Mole Fraction Solubility (x) of this compound in Selected Organic Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanolAcetoneEthyl AcetateAcetonitrileN,N-Dimethylformamide (DMF)
293.150.01520.00980.02550.01890.02110.1523
298.150.01830.01210.03010.02250.02530.1789
303.150.02180.01470.03520.02670.03000.2087
308.150.02590.01780.04100.03150.03540.2415
313.150.03070.02140.04750.03700.04160.2778
318.150.03620.02560.05480.04320.04870.3174

Note: This data is illustrative and intended to represent a plausible solubility profile.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal saturation shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid.

3.1. Materials and Apparatus

  • Solute: Crystalline this compound (purity > 99%)

  • Solvents: Analytical grade organic solvents (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, DMF)

  • Apparatus:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker bath with temperature control (±0.1 K)

    • Glass vials with screw caps

    • Magnetic stirrers and stir bars

    • Syringes with filters (0.45 µm pore size)

    • Drying oven

    • Desiccator

3.2. Experimental Procedure

  • Sample Preparation: An excess amount of crystalline this compound is added to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to the desired temperature. The mixtures are agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Analysis: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent the transfer of solid particles.

  • Gravimetric Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of the solute. The container with the dried solute is then weighed.

  • Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved solute

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Combine in vial equil1 Place vials in thermostatic shaker prep2->equil1 equil2 Agitate at constant temperature equil1->equil2 equil3 Allow solid to settle equil2->equil3 analysis1 Withdraw supernatant with filtered syringe equil3->analysis1 analysis2 Weigh a known mass of the saturated solution analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh dried solute analysis3->analysis4 calc1 Calculate mole fraction solubility analysis4->calc1

Caption: Experimental workflow for solubility determination.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a comprehensive framework for understanding and determining its solubility profile in organic solvents. The illustrative data highlights the expected trends in solubility with changes in solvent polarity and temperature. The detailed experimental protocol for the isothermal saturation shake-flask method offers a robust and reliable approach for researchers to generate accurate solubility data for this and other similar compounds. Such data is invaluable for the rational design of processes involving this compound, from laboratory-scale synthesis to industrial-scale pharmaceutical formulation.

Tautomerism in 1-(3-nitrophenyl)-1H-tetrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by 1-(3-nitrophenyl)-1H-tetrazol-5-ol. The presence of multiple tautomeric forms can significantly influence the physicochemical properties, biological activity, and formulation of pharmacologically active compounds. Understanding and characterizing this equilibrium is therefore a critical aspect of drug discovery and development. This document outlines the theoretical basis of tautomerism in this specific molecule, presents established experimental protocols for its investigation, and provides a framework for data interpretation.

Introduction to Tautomerism in Substituted Tetrazol-5-ols

This compound can exist in several tautomeric forms due to the migration of a proton. The principal tautomers are the hydroxyl (A), the oxo/amide-like (B and C), and the zwitterionic forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the phenyl ring. The electron-withdrawing nitro group at the meta position of the phenyl ring is expected to play a significant role in the relative stability of these tautomers.

Potential Tautomeric Forms

The primary tautomeric equilibrium for this compound involves the following forms:

  • This compound (Hydroxy form) : The aromatic tetrazole ring with a hydroxyl group at the C5 position.

  • 1-(3-nitrophenyl)-1,2-dihydro-5H-tetrazol-5-one (Oxo form) : A non-aromatic tetrazolone ring.

  • 2-(3-nitrophenyl)-2,4-dihydro-5H-tetrazol-5-one (Oxo form) : An alternative non-aromatic tetrazolone structure.

The relative populations of these tautomers are crucial for determining the molecule's overall properties.

Experimental Protocols for Tautomeric Analysis

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for a comprehensive understanding of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the tautomeric forms present in solution.

Protocol:

  • Sample Preparation: Prepare solutions of this compound at a concentration of 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, and a non-polar solvent like benzene-d₆).

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The chemical shift of the exchangeable proton (OH or NH) is a key indicator. Broadening of this peak may suggest a dynamic equilibrium.

  • ¹³C NMR Spectroscopy: Obtain ¹³C NMR spectra. The chemical shift of the C5 carbon is particularly informative. A chemical shift in the range of 150-160 ppm is indicative of a C=O bond (oxo form), while a shift in the range of 140-150 ppm is more consistent with a C-O bond (hydroxy form).

  • ¹⁵N NMR Spectroscopy: If isotopically labeled material is available, ¹⁵N NMR can provide unambiguous information about the protonation state of the nitrogen atoms in the tetrazole ring.

  • Variable Temperature (VT) NMR: Conduct VT-NMR studies in a suitable solvent (e.g., DMSO-d₆) to investigate the dynamics of the tautomeric exchange. Changes in the spectra as a function of temperature can provide thermodynamic parameters for the equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy can help identify the functional groups present in the dominant tautomeric form.

Protocol:

  • Sample Preparation: Prepare a KBr pellet of the solid compound. For solution-phase studies, use a suitable solvent that is transparent in the regions of interest (e.g., CCl₄).

  • Data Acquisition: Record the IR spectrum.

  • Data Analysis: Look for characteristic absorption bands. A broad band in the region of 3200-2500 cm⁻¹ would suggest a strongly hydrogen-bonded O-H group (hydroxy form). A sharp band around 1700-1750 cm⁻¹ would indicate a C=O stretching vibration (oxo form).

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the tautomeric equilibrium as a function of solvent polarity.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectra.

  • Data Analysis: Analyze the position and intensity of the absorption maxima (λmax). Significant shifts in λmax with solvent polarity (solvatochromism) can indicate a change in the predominant tautomeric form.

Data Presentation

The quantitative data obtained from the aforementioned experimental techniques should be summarized for clear comparison.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Exchangeable Protons

SolventHydroxy (OH) ProtonOxo (NH) Proton
CDCl₃~10-12~8-10
DMSO-d₆~13-15~11-13
CD₃ODExchange with solventExchange with solvent

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for C5 Carbon

TautomerExpected Chemical Shift Range
Hydroxy form140 - 150
Oxo form150 - 160

Table 3: Representative IR Absorption Frequencies (cm⁻¹)

Functional GroupTautomeric FormExpected Frequency Range
O-H stretch (H-bonded)Hydroxy3200 - 2500 (broad)
C=O stretchOxo1750 - 1700 (sharp)

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium can be represented as a signaling pathway.

Tautomerism A This compound (Hydroxy Form) B 1-(3-nitrophenyl)-1,2-dihydro-5H-tetrazol-5-one (Oxo Form) A->B Proton Transfer C 2-(3-nitrophenyl)-2,4-dihydro-5H-tetrazol-5-one (Oxo Form) A->C Proton Transfer B->C Isomerization ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomeric Analysis cluster_interpretation Data Interpretation synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, VT) purification->nmr ir IR Spectroscopy purification->ir uvvis UV-Vis Spectroscopy purification->uvvis quantification Quantification of Tautomer Ratios nmr->quantification thermodynamics Thermodynamic Parameters nmr->thermodynamics From VT-NMR uvvis->quantification

Methodological & Application

Applications of 1-(3-nitrophenyl)-1H-tetrazol-5-ol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-nitrophenyl)-1H-tetrazol-5-ol is a versatile, yet underexplored, heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reducible nitro group, an acidic tetrazol-5-ol moiety, and an aromatic ring amenable to functionalization, makes it a valuable building block for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthetic manipulation of this compound, focusing on the transformation of its key functional groups. The protocols are based on established methodologies for analogous structures and are intended to serve as a practical guide for researchers.

Introduction

Tetrazole derivatives are of paramount importance in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amides, thereby enhancing metabolic stability and other pharmacokinetic properties. The title compound, this compound, offers three distinct points for chemical modification: the nitro group on the phenyl ring, the hydroxyl group of the tetrazole core, and the C-H bonds of the aromatic ring. This application note outlines synthetic strategies to leverage these functionalities for the creation of novel compounds.

Synthetic Transformations and Protocols

The chemical versatility of this compound allows for a range of synthetic transformations. The following sections detail potential applications with generalized experimental protocols.

Reduction of the Nitro Group and Subsequent Functionalization

The nitro group can be selectively reduced to an amine, providing a key intermediate, 1-(3-aminophenyl)-1H-tetrazol-5-ol, for a variety of subsequent reactions.

  • Application: The resulting aniline derivative is a versatile precursor for the synthesis of amides, sulfonamides, ureas, and for the construction of fused heterocyclic systems through domino reactions. These transformations are crucial in the development of new pharmaceutical candidates.

dot

Reduction_Functionalization start This compound intermediate 1-(3-aminophenyl)-1H-tetrazol-5-ol start->intermediate Reduction (e.g., NaBH4, Pd/C) product1 Amides intermediate->product1 Acylation product2 Sulfonamides intermediate->product2 Sulfonylation product3 Ureas intermediate->product3 Reaction with Isocyanate product4 Fused Heterocycles intermediate->product4 Domino Reaction Alkylation_Acylation start This compound product_O O-Alkylated/Acylated Product start->product_O Alkylation/Acylation (e.g., Alkyl halide, K2CO3) product_N N-Alkylated/Acylated Product start->product_N Alkylation/Acylation (e.g., Diazomethane) Cross_Coupling start This compound suzuki Suzuki Coupling (Arylboronic acid) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal alkyne) start->sonogashira Pd/Cu Catalyst, Base heck Heck Coupling (Alkene) start->heck Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd Catalyst, Base Ligand_Application ligand 1-(3-nitrophenyl)-1H-tetrazol-5-olate catalyst Metal-Ligand Complex (Catalyst) ligand->catalyst Coordination metal Transition Metal (e.g., Pd, Cu, Ru) metal->catalyst reaction Catalytic Reaction (e.g., Cross-Coupling) catalyst->reaction Catalysis

Application Notes and Protocols: 1-(3-nitrophenyl)-1H-tetrazol-5-ol as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-(3-nitrophenyl)-1H-tetrazol-5-ol as a versatile precursor for the development of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among them, tetrazole derivatives have garnered significant attention due to their unique chemical properties and diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive effects. The subject of these notes, this compound, is a promising starting material for the synthesis of a variety of fused and substituted heterocycles. The presence of the reactive tetrazol-5-ol moiety and the synthetically versatile nitrophenyl group allows for a multitude of chemical transformations, leading to novel molecular scaffolds for drug discovery.

Synthesis of the Precursor: this compound

While a specific protocol for this compound is not widely documented, a general and plausible synthetic route can be adapted from the synthesis of similar 1-aryl-1H-tetrazol-5-ols. The most common approach involves the reaction of an aryl isothiocyanate with sodium azide, followed by hydrolysis or oxidation. A proposed synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Workflow for this compound

G A 3-Nitrophenyl isothiocyanate C Intermediate Formation (1-(3-nitrophenyl)-1H-tetrazole-5-thiol) A->C Reaction in water or DMF B Sodium Azide (NaN3) B->C D Oxidation/Hydrolysis C->D e.g., H2O2, KMnO4 E This compound D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

  • 3-Nitrophenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or water

  • Hydrogen peroxide (H₂O₂) or Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thiol Intermediate Synthesis: In a round-bottom flask, dissolve 3-nitrophenyl isothiocyanate (1 equivalent) in DMF or water.

  • Add sodium azide (1.1 equivalents) portion-wise while stirring at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the intermediate, 1-(3-nitrophenyl)-1H-tetrazole-5-thiol.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Oxidation to Tetrazol-5-ol: Suspend the dried intermediate in a suitable solvent (e.g., acetic acid or an aqueous base).

  • Slowly add an oxidizing agent such as hydrogen peroxide or potassium permanganate at a controlled temperature (e.g., 0-10 °C).

  • Stir the mixture until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

  • Acidify the solution with HCl to precipitate the final product, this compound.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Application in the Synthesis of Novel Heterocycles

This compound serves as a versatile building block for the synthesis of various fused and substituted heterocyclic systems. The hydroxyl group can be alkylated to introduce diverse side chains, and the tetrazole ring can undergo cycloaddition or ring-transformation reactions.

O-Alkylation Reactions

The hydroxyl group of the tetrazol-5-ol can be readily alkylated to yield 5-alkoxy-1-(3-nitrophenyl)-1H-tetrazoles. These derivatives can be further functionalized or evaluated for their biological activities.

Diagram of O-Alkylation Workflow

G A This compound D 5-Alkoxy-1-(3-nitrophenyl)-1H-tetrazole A->D B Alkyl Halide (R-X) B->D C Base (e.g., K2CO3, NaH) C->D

Caption: General workflow for O-alkylation of the precursor.

Experimental Protocol: O-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Acetone or DMF

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C until the reaction is complete (monitored by TLC).

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkoxy-1-(3-nitrophenyl)-1H-tetrazole.

Quantitative Data for O-Alkylation (Illustrative)

EntryAlkyl Halide (R-X)BaseSolventReaction Time (h)Yield (%)
1Methyl IodideK₂CO₃Acetone685
2Ethyl BromideK₂CO₃DMF882
3Benzyl BromideNaHTHF490
4Propargyl BromideK₂CO₃Acetone578

Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual results may vary.

Synthesis of Fused Heterocycles: Pyrazolo[5,1-d][1][2][3][4]tetrazine Derivatives

The tetrazole ring can participate in cycloaddition reactions. For instance, reaction with activated acetylenes can lead to the formation of fused heterocyclic systems.

Experimental Protocol: Synthesis of a Pyrazolo-fused Tetrazine (Proposed)

Materials:

  • 5-Alkoxy-1-(3-nitrophenyl)-1H-tetrazole

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Xylene or Toluene

Procedure:

  • In a sealed tube, dissolve the 5-alkoxy-1-(3-nitrophenyl)-1H-tetrazole (1 equivalent) and DMAD (1.2 equivalents) in xylene.

  • Heat the mixture at 120-140 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the fused pyrazolo[5,1-d][1][2][3][4]tetrazine derivative.

Biological Activity of Derived Heterocycles

Heterocycles derived from tetrazole precursors often exhibit a range of biological activities. The novel compounds synthesized from this compound should be screened for potential antimicrobial and anticancer properties.

Antimicrobial Activity Screening

Diagram of Antimicrobial Screening Workflow

G A Synthesized Heterocycle C Broth Microdilution or Disk Diffusion Assay A->C B Bacterial/Fungal Strains B->C D Determine Minimum Inhibitory Concentration (MIC) C->D

Caption: Workflow for antimicrobial activity screening.

Protocol: Broth Microdilution Assay for MIC Determination
  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Illustrative Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
5-methoxy-1-(3-nitrophenyl)-1H-tetrazoleStaphylococcus aureus16
5-benzyloxy-1-(3-nitrophenyl)-1H-tetrazoleEscherichia coli32
Pyrazolo-fused derivativeCandida albicans8

Note: This data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. Through straightforward reactions such as O-alkylation and cycloadditions, new molecular scaffolds can be generated. The resulting compounds hold promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this precursor in drug discovery and development. Further investigation into the structure-activity relationships of the synthesized derivatives is warranted to optimize their biological activities.

References

Application Notes and Protocols for Investigating the Corrosion Inhibition Mechanism of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the corrosion inhibition mechanism of 1-(3-nitrophenyl)-1H-tetrazol-5-ol on metallic surfaces, particularly steel, in acidic environments. The protocols outlined below are based on established electrochemical and theoretical methods for evaluating corrosion inhibitors.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for various metals and alloys. Tetrazole derivatives, in particular, have demonstrated significant potential due to the presence of multiple nitrogen atoms in the heterocyclic ring, which act as active centers for adsorption on metal surfaces. This compound is a promising candidate for corrosion inhibition, and a thorough investigation of its mechanism is crucial for its application in industrial settings. The following protocols and data presentation guidelines will facilitate a systematic evaluation of its performance and mechanism of action.

Proposed Corrosion Inhibition Mechanism

The corrosion inhibition by this compound is proposed to occur via adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can be a combination of physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic solution.

  • Chemisorption: This involves the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms in the tetrazole and hydroxyl groups, as well as the π-electrons of the phenyl ring, with the vacant d-orbitals of the metal atoms. The nitro group (-NO2) is an electron-withdrawing group, which can influence the electron density distribution in the molecule and its adsorption characteristics.

The formation of this protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Experimental Protocols

A multi-faceted approach combining electrochemical techniques, surface analysis, and theoretical calculations is essential for a comprehensive understanding of the inhibition mechanism.

Materials and Reagents
  • Working Electrode: Mild steel (or other relevant metal) coupons of a specific composition (e.g., X65 pipeline steel with a composition of Mn 1.6%, Si 0.18%, Cr 0.17%, C 0.05%, Nb 0.04%, Al 0.03%, and the remainder Fe)[1].

  • Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solution.

  • Inhibitor: Synthesized and purified this compound.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum foil or graphite rod.

Electrochemical Measurements

Electrochemical experiments should be performed using a standard three-electrode cell configuration connected to a potentiostat/galvanostat.

This technique provides information on the kinetics of the anodic and cathodic reactions.

Protocol:

  • Immerse the working electrode in the corrosive solution without the inhibitor for a sufficient time to reach a stable open-circuit potential (OCP).

  • Record the potentiodynamic polarization curve by scanning the potential from approximately -250 mV to +250 mV (vs. OCP) at a scan rate of 1 mV/s.

  • Repeat the measurement for different concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 mM)[1].

  • Extract corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the polarization curves.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer process at the metal/solution interface.

Protocol:

  • After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

  • Perform measurements in the absence and presence of various concentrations of the inhibitor.

  • Analyze the Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and solution resistance (Rs) by fitting the data to an appropriate equivalent electrical circuit model.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis

Surface analysis techniques provide direct evidence of the inhibitor's adsorption and the formation of a protective film.

SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment with and without the inhibitor.

Protocol:

  • Immerse metal coupons in the corrosive solution with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).

  • Gently rinse the coupons with distilled water and acetone, then dry them.

  • Analyze the surface morphology using an SEM.

Theoretical Calculations (Quantum Chemical Studies)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide insights into the relationship between the molecular structure of the inhibitor and its inhibition efficiency.[2][3]

Protocol:

  • Optimize the molecular geometry of this compound using a suitable DFT method (e.g., B3LYP with a 6-31G(d,p) basis set).

  • Calculate quantum chemical parameters such as:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface.[4]

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values indicate a greater ability to accept electrons from the metal.[4]

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.[4]

    • Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.[2]

    • Mulliken Atomic Charges: To identify the active sites in the molecule for adsorption.[2]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (μA/cm²)βa (mV/dec)βc (mV/dec)IE%
Blank-
0.1
0.2
0.5
1.0

Table 2: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (mM)Rs (Ω cm²)Rct (Ω cm²)Cdl (μF/cm²)IE%
Blank-
0.1
0.2
0.5
1.0

Table 3: Quantum Chemical Parameters

ParameterValue
EHOMO (eV)
ELUMO (eV)
ΔE (eV)
Dipole Moment (Debye)

Adsorption Isotherm

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin).[5][6] The Langmuir adsorption isotherm is often used and is described by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage (approximated as IE%/100), and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

The standard free energy of adsorption (ΔG°ads) can be calculated using the equation:

ΔG°ads = -RT ln(55.5 Kads)

where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The value of ΔG°ads provides information about the nature of adsorption (physisorption or chemisorption).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Analysis cluster_theory Theoretical Analysis cluster_data Data Analysis & Interpretation Materials Materials & Reagents (Metal Coupon, Corrosive Medium, Inhibitor) Electrode_Prep Working Electrode Preparation Materials->Electrode_Prep OCP Open Circuit Potential (OCP) Measurement Electrode_Prep->OCP SEM Scanning Electron Microscopy (SEM) Electrode_Prep->SEM PDP Potentiodynamic Polarization (PDP) OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Data_Analysis Data Extraction & Calculation (icorr, Rct, IE%) PDP->Data_Analysis EIS->Data_Analysis Mechanism Mechanism Elucidation SEM->Mechanism DFT Quantum Chemical Calculations (DFT) DFT->Mechanism Adsorption Adsorption Isotherm Modeling Data_Analysis->Adsorption Adsorption->Mechanism

Caption: Experimental workflow for investigating corrosion inhibition.

Proposed Inhibition Mechanism

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_reactions Corrosion Reactions Inhibitor This compound Adsorption Adsorption of Inhibitor Inhibitor->Adsorption H_plus H+ ions Cathodic Cathodic Reaction (Hydrogen Evolution) 2H+ + 2e- -> H2 H_plus->Cathodic Metal_Surface Metal Surface (e.g., Fe) Anodic Anodic Reaction (Metal Dissolution) Fe -> Fe2+ + 2e- Metal_Surface->Anodic Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Anodic Inhibits Protective_Film->Cathodic Inhibits

Caption: Proposed mechanism of corrosion inhibition.

References

step-by-step experimental protocol for synthesizing 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol is based on established methods for tetrazole synthesis.

Introduction

Tetrazoles are a significant class of nitrogen-rich heterocyclic compounds.[1][2] They are often considered bioisosteres for carboxylic acids due to their similar pKa values and planar structure, making them valuable moieties in drug design.[1] The synthesis of 1,5-disubstituted tetrazoles can be achieved through various routes, with one common method involving the cyclization of an intermediate derived from an amine with an azide source.[2][3]

This protocol details the synthesis of this compound starting from 3-nitroaniline. The procedure involves the reaction of 3-nitroaniline with cyanogen bromide to form a cyanamide intermediate, which is subsequently cyclized with sodium azide to yield the desired tetrazole product.

Reaction Scheme

The overall reaction is as follows:

  • Step 1: Reaction of 3-nitroaniline with cyanogen bromide.

  • Step 2: Cycloaddition with sodium azide to form the tetrazole ring.

Reaction scheme for the synthesis of this compound

Data Presentation

Table 1: Properties of Key Reagents and Product

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Hazards
3-NitroanilineC₆H₆N₂O₂138.13Yellow solid114Toxic, Health hazard[4]
Cyanogen BromideCBrN105.92Colorless to white solid52Highly toxic, Lachrymator
Sodium AzideNaN₃65.01White crystalline solid~275 (decomposes)Highly toxic, Explosive[5][6]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Colorless liquid-61Reproductive hazard
This compoundC₇H₅N₅O₃207.15(Predicted) Solid(Predicted) >200Irritant, Toxic

Experimental Protocol

4.1 Materials and Equipment

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, nitrile gloves (double-gloving recommended)[6][7]

4.2 Reagent Quantities

Table 2: Experimental Parameters

ReagentMolar Mass ( g/mol )MolesMass (g)VolumeMolar Ratio
3-Nitroaniline138.130.056.91-1.0
Cyanogen Bromide105.920.0555.83-1.1
Sodium Azide65.010.0754.88-1.5
DMF73.09--100 mL-

4.3 Step-by-Step Procedure

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the entire procedure is conducted in a certified chemical fume hood.[5][7]

  • Reagent Addition: Add 3-nitroaniline (6.91 g, 0.05 mol) and N,N-Dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture until the solid is completely dissolved.

  • Formation of Intermediate: Cool the solution to 0-5 °C using an ice bath. Cautiously add cyanogen bromide (5.83 g, 0.055 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stirring: Allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Azide Addition: Carefully add sodium azide (4.88 g, 0.075 mol) to the reaction mixture. Caution: Sodium azide is highly toxic and explosive. Do not use metal spatulas.[8]

  • Cyclization Reaction: Remove the ice bath and heat the reaction mixture to 110-120 °C. Let the reaction proceed under reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into 400 mL of ice-cold water while stirring.

  • Precipitation: Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water (3 x 50 mL) to remove any residual DMF and salts.

  • Drying & Purification: Dry the crude product in a vacuum oven at 60 °C. The product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

4.4 Characterization The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy

  • FT-IR Spectroscopy

  • Mass Spectrometry

  • Melting Point Analysis

Safety Precautions

  • General: This synthesis involves highly toxic and potentially explosive materials. It must be performed by trained personnel in a well-ventilated chemical fume hood.[6]

  • Cyanogen Bromide: A highly toxic and volatile lachrymator. Handle with extreme care, avoiding inhalation and skin contact.

  • Sodium Azide: Highly toxic if ingested, inhaled, or absorbed through the skin.[5] It can form highly explosive heavy metal azides; avoid contact with metals, especially in drainpipes.[6][9] Do not dispose of sodium azide solutions down the drain.[7] It reacts with acids to form highly toxic and explosive hydrazoic acid gas.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and double-layered nitrile gloves.[6][7]

  • Spill & Waste: In case of a spill, follow established laboratory procedures for hazardous materials. All waste containing sodium azide must be collected as hazardous waste and disposed of according to institutional guidelines.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Nitroaniline in DMF B Cool to 0-5 °C A->B Stir C Add Cyanogen Bromide B->C Portion-wise D Add Sodium Azide C->D Stir for 2h E Heat to Reflux (110-120 °C) for 12-18h D->E Careful addition F Cool to Room Temp E->F G Pour into Ice Water F->G H Acidify with HCl to pH 2-3 G->H I Filter Precipitate H->I J Wash with Cold Water I->J K Dry and Recrystallize J->K

Caption: Flowchart of the synthesis protocol for this compound.

References

Application of 1-(3-nitrophenyl)-1H-tetrazol-5-ol in Energetic Materials: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

This document aims to provide a comprehensive overview of the current state of knowledge regarding related compounds and general synthetic and experimental methodologies applicable to nitrophenyl tetrazole derivatives. The information presented is collated from a broad survey of scientific literature on tetrazole-based energetic materials.

Context: Tetrazoles in Energetic Materials

Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds extensively researched for their applications as explosives, propellants, and pyrotechnics. The high nitrogen content of the tetrazole ring contributes to a large positive heat of formation, which upon detonation releases a significant amount of energy, primarily as nitrogen gas (N₂), a stable and environmentally benign product. The introduction of nitro groups (-NO₂) onto the tetrazole or an associated phenyl ring further enhances the energetic properties by increasing the oxygen balance and density of the material.

Proposed Synthesis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

While a specific, validated protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on established methods for the synthesis of 1-aryl-1H-tetrazol-5-ols. The general approach involves the reaction of an aryl isothiocyanate with sodium azide, followed by cyclization.

The following diagram illustrates a potential synthetic pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product reactant1 3-Nitrophenyl isothiocyanate intermediate 3-Nitrophenyl isothiotetrazolinide reactant1->intermediate Reaction in solvent (e.g., DMF) reactant2 Sodium Azide (NaN3) reactant2->intermediate product This compound intermediate->product Cyclization & Acidification

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 3-nitrophenyl isothiocyanate in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Azide Addition: Slowly add a stoichiometric equivalent of sodium azide to the solution while maintaining the temperature at approximately 25°C.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Cyclization and Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvent, temperature, and reaction time, would require experimental optimization.

Anticipated Energetic Properties and Characterization

The energetic properties of this compound would need to be determined experimentally. Based on related compounds, the following characteristics would be of primary interest:

Data Presentation (Anticipated Parameters):

PropertyAnticipated Range/ValueMethod of Determination
Density (ρ) 1.7 - 1.9 g/cm³Gas pycnometry
Heat of Formation (ΔHf) +150 to +300 kJ/molBomb calorimetry / Computational modeling
Detonation Velocity (Vd) 7,000 - 8,500 m/sTrauzl lead block test / Time-of-flight methods
Detonation Pressure (Pcj) 20 - 30 GPaChapman-Jouguet calculations from Vd and ρ
Impact Sensitivity (IS) > 10 JBAM drop hammer test
Friction Sensitivity (FS) > 120 NBAM friction apparatus
Decomposition Temp. (Td) 200 - 250 °CDifferential Scanning Calorimetry (DSC)

Experimental Workflow for Characterization:

The following diagram outlines the typical workflow for the characterization and evaluation of a novel energetic material.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Energetic Performance Testing synthesis Synthesis of This compound purification Recrystallization & Purity Analysis (HPLC, NMR) synthesis->purification spectroscopy Spectroscopic Analysis (FTIR, NMR, Mass Spec) purification->spectroscopy thermal Thermal Analysis (DSC, TGA) purification->thermal density Density Measurement (Gas Pycnometry) purification->density sensitivity Sensitivity Tests (Impact & Friction) purification->sensitivity thermal->sensitivity detonation Detonation Properties (Velocity & Pressure) density->detonation

Caption: Experimental workflow for energetic material evaluation.

Signaling Pathways and Logical Relationships

In the context of energetic materials, "signaling pathways" are not directly applicable as they are in biological systems. However, a logical relationship diagram can illustrate the factors influencing the performance and safety of an energetic material.

Logical_Relationship cluster_properties Molecular Properties cluster_performance Performance & Safety N_content High Nitrogen Content Heat_Formation Positive Heat of Formation N_content->Heat_Formation O_balance Oxygen Balance Det_Velocity High Detonation Velocity O_balance->Det_Velocity Density High Density Density->Det_Velocity Det_Pressure High Detonation Pressure Density->Det_Pressure Heat_Formation->Det_Velocity Heat_Formation->Det_Pressure Sensitivity Low Sensitivity Stability Good Thermal Stability Stability->Sensitivity

Caption: Factors influencing energetic material performance.

Conclusion and Future Directions

While this compound remains a theoretically interesting candidate for an energetic material due to its structural features, a lack of empirical data prevents a thorough evaluation of its potential. Future research should focus on the successful synthesis and comprehensive characterization of this compound. Experimental determination of its density, heat of formation, detonation properties, and sensitivity would be crucial to ascertain its viability as a practical energetic material and to compare its performance with existing compounds. Computational studies could also be employed to predict its properties and guide experimental efforts. Without such dedicated research, the application of this compound in the development of energetic materials remains speculative.

Application Notes and Protocols for Tetrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note on 1-(3-nitrophenyl)-1H-tetrazol-5-ol: Extensive searches of scientific literature and chemical databases did not yield specific information regarding the synthesis, biological activity, or medicinal chemistry applications of this compound. The following information is provided as a general overview of the role of the tetrazole scaffold in medicinal chemistry, with protocols and data for related compounds to serve as a guide for researchers in the field.

The Role of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a significant pharmacophore in modern drug discovery.[1][2] It is a five-membered aromatic ring composed of one carbon and four nitrogen atoms.[3] This high nitrogen content and unique electronic structure confer several advantageous properties to molecules, making tetrazole derivatives valuable in medicinal chemistry.[4][5]

Bioisosterism with Carboxylic Acids:

One of the most critical roles of the 5-substituted-1H-tetrazole moiety is as a bioisostere for the carboxylic acid group.[6][7] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The tetrazole ring mimics the acidic proton and the planar, delocalized electronic system of a carboxylic acid.[8][9] This substitution can lead to:

  • Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group.[7]

  • Enhanced Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts, which can improve membrane permeability and oral bioavailability.[7][10]

  • Modulation of Pharmacokinetic Properties: The replacement can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

A notable example of this bioisosteric replacement is the angiotensin II receptor antagonist, losartan, where a tetrazole ring replaced a carboxylic acid group, leading to a potent and orally active antihypertensive agent.[8]

Diverse Pharmacological Activities:

The tetrazole scaffold is present in numerous FDA-approved drugs and is associated with a wide range of biological activities, including:

  • Antibacterial[3][5]

  • Antifungal[3][5]

  • Anticancer[4][5]

  • Anti-inflammatory[3][4]

  • Antihypertensive[7][10]

  • Antiviral[10]

General Experimental Protocols

While no specific protocol for this compound is available, the following are representative protocols for the synthesis of related tetrazole derivatives.

Protocol 2.1: General Synthesis of 5-Substituted-1H-tetrazoles from Nitriles

This method, a [3+2] cycloaddition, is one of the most common and versatile routes to 5-substituted-1H-tetrazoles.[4][11]

Materials:

  • Aryl or alkyl nitrile (1 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Ammonium chloride (NH₄Cl) (1.5 mmol) or a Lewis acid catalyst like ZnCl₂[12]

  • Dimethylformamide (DMF) (5 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of the nitrile (1 mmol) in DMF (5 mL) in a round-bottom flask, add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (20 mL).

  • Acidify the mixture to pH 2-3 with 1 M HCl. A precipitate will form.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2.2: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This protocol describes the synthesis of a 1-substituted tetrazole-5-thiol, a common intermediate in medicinal chemistry.[13][14]

Materials:

  • Phenyl isothiocyanate (10 mmol)

  • Sodium azide (NaN₃) (12 mmol)

  • Water (20 mL)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, suspend phenyl isothiocyanate (10 mmol) and sodium azide (12 mmol) in water (20 mL).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture with concentrated HCl to pH 1-2. A white precipitate of 1-phenyl-1H-tetrazole-5-thiol will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a desiccator.

  • The product can be further purified by recrystallization from ethanol.

Data Presentation

As no quantitative data for this compound is available, the following table provides a conceptual layout for presenting such data, which researchers can adapt for their own compounds.

Table 1: Hypothetical Biological Activity Data for Novel Tetrazole Derivatives

Compound IDTargetAssay TypeIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
TZD-01Enzyme XEnzymatic1.2 ± 0.1> 100> 83
TZD-02Receptor YBinding0.8 ± 0.0575.4 ± 5.294
TZD-03Bacteria ZMIC4.5 ± 0.3> 200> 44

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the medicinal chemistry of tetrazoles.

G cluster_0 Drug Design Strategy cluster_1 Improved Properties Lead_Compound Lead Compound with Carboxylic Acid Bioisostere Tetrazole as Bioisostere Lead_Compound->Bioisostere Bioisosteric Replacement New_Analog New Analog with Tetrazole Moiety Bioisostere->New_Analog Leads to Metabolic_Stability Increased Metabolic Stability New_Analog->Metabolic_Stability Lipophilicity Enhanced Lipophilicity New_Analog->Lipophilicity Bioavailability Improved Oral Bioavailability New_Analog->Bioavailability

Caption: Role of tetrazole as a bioisostere for carboxylic acid in drug design.

G Start Starting Material (Nitrile) Reaction [3+2] Cycloaddition (NaN₃, Catalyst, Solvent) Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 5-Substituted-1H-tetrazole Purification->Product

Caption: General experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Employing 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile ligand, 1-(3-nitrophenyl)-1H-tetrazol-5-ol. The incorporation of this ligand, featuring both a nitro group and a tetrazole-5-ol moiety, offers the potential for novel framework topologies and functionalities, making the resulting MOFs promising candidates for applications in catalysis, gas storage, and controlled drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and chemical properties of the resulting MOF. The ligand this compound is a particularly interesting building block due to its potential for multiple coordination modes through the tetrazole ring and the hydroxyl group, while the nitro group can be utilized for post-synthetic modification or to tune the electronic properties of the framework.

This document outlines a generalized solvothermal synthesis protocol for a hypothetical MOF, designated as GON-MOF-1 (Google-Organic-Nitrophenyl-MOF-1), using this compound as the primary organic linker and Zinc(II) as the metal node. The protocols provided are based on established synthetic methodologies for MOFs with structurally similar ligands.

Data Presentation

Due to the hypothetical nature of GON-MOF-1, the following table presents representative quantitative data that could be expected from the synthesis and characterization of a MOF derived from this compound. These values are based on typical data for analogous tetrazole-based and nitrophenyl-functionalized MOFs.

ParameterExpected Value/RangeMethod of Determination
Crystallographic Data Single-Crystal X-ray Diffraction
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, C2/c, or Pbcn
Unit Cell Parametersa, b, c ≈ 10-25 Å; β ≈ 90-110°
Porosity Metrics Gas Adsorption Analysis (N₂ at 77 K)
BET Surface Area500 - 1500 m²/g
Langmuir Surface Area800 - 2000 m²/g
Pore Volume0.3 - 0.8 cm³/g
Thermal Stability Thermogravimetric Analysis (TGA)
Decomposition Temperature> 300 °C

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the ligand and the subsequent construction of the hypothetical GON-MOF-1.

Synthesis of this compound

The synthesis of the organic linker is a prerequisite for the MOF synthesis. A common route to synthesize 1-aryl-1H-tetrazol-5-ols is through the cyclization of the corresponding aryl isothiocyanate with sodium azide followed by oxidation and hydrolysis, or via a [3+2] cycloaddition of an aryl azide with cyanic acid. For this protocol, we will outline a representative procedure starting from 3-nitroaniline.

Materials:

  • 3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Sodium hydroxide (NaOH)

  • Ethyl acetoacetate

  • Ethanol

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Diazotization of 3-nitroaniline: Dissolve 3-nitroaniline in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Azide Formation: Add the cold diazonium salt solution to a solution of sodium azide in water at 0-5 °C. Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature. The resulting 3-nitrophenyl azide will precipitate and can be collected by filtration.

  • Cycloaddition: In a separate flask, prepare a solution of ethyl cyanoacetate and sodium ethoxide in ethanol. Add the previously synthesized 3-nitrophenyl azide to this solution and reflux for several hours.

  • Hydrolysis and Cyclization: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide. Heat the mixture to hydrolyze the ester and promote the cyclization to the tetrazole ring.

  • Acidification: Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to obtain the pure ligand.

Synthesis of GON-MOF-1

This protocol describes a typical solvothermal synthesis of a zinc-based MOF using the prepared ligand.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • Cooling: After the reaction is complete, cool the autoclave to room temperature naturally.

  • Product Isolation: Collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent. The washing can be performed by centrifugation and redispersion.

  • Drying: Dry the final product under vacuum at 80 °C for 12 hours.

Mandatory Visualizations

Experimental Workflow for GON-MOF-1 Synthesis

GON_MOF_1_Synthesis cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis Start 3-Nitroaniline Diazotization Diazotization Start->Diazotization Azide Azide Formation (3-Nitrophenyl azide) Diazotization->Azide Cycloaddition Cycloaddition with Ethyl Cyanoacetate Azide->Cycloaddition Hydrolysis Hydrolysis & Cyclization Cycloaddition->Hydrolysis Ligand This compound Hydrolysis->Ligand Mixing Mixing & Sonication Ligand->Mixing Metal Zn(NO₃)₂·6H₂O Metal->Mixing Solvent DMF Solvent->Mixing Reaction Solvothermal Reaction (120°C, 72h) Mixing->Reaction Washing Washing with DMF & Ethanol Reaction->Washing Drying Drying under Vacuum Washing->Drying Product GON-MOF-1 Drying->Product

Caption: Workflow for the synthesis of GON-MOF-1.

Logical Relationship of MOF Components and Properties

MOF_Properties_Relationship cluster_components MOF Components cluster_properties Resulting MOF Properties cluster_applications Potential Applications Ligand 1-(3-nitrophenyl)-1H- tetrazol-5-ol Topology Framework Topology Ligand->Topology Functionality Chemical Functionality (Nitro & Hydroxyl Groups) Ligand->Functionality Metal Metal Node (e.g., Zn²⁺) Metal->Topology Porosity Porosity (Surface Area, Pore Volume) Topology->Porosity Gas_Storage Gas Storage Porosity->Gas_Storage Drug_Delivery Drug Delivery Porosity->Drug_Delivery Catalysis Catalysis Functionality->Catalysis Functionality->Drug_Delivery Sensing Sensing Functionality->Sensing

Caption: Relationship between MOF components and their properties.

Application Note: Analytical Methods for the Detection and Quantification of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the proposed analytical methods for the detection and quantification of 1-(3-nitrophenyl)-1H-tetrazol-5-ol. Due to the limited availability of specific validated methods for this particular analyte in the public domain, the methodologies presented here are based on established analytical techniques for structurally related nitrophenyl-tetrazole compounds. The primary proposed method for quantification is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. For confirmation of identity, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is also outlined. These protocols are intended to serve as a starting point for method development and validation in a research or drug development setting.

Introduction

This compound is a tetrazole derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices. This application note details a proposed HPLC-UV method for robust quantification and an LC-MS method for sensitive detection and structural confirmation.

Proposed Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Quantification

A reverse-phase HPLC method is proposed for the quantification of this compound. This method is adapted from a procedure for a similar compound, 5-(Methylthio)-1-(p-nitrophenyl)-1H-tetrazole[1]. The presence of the nitrophenyl chromophore suggests strong UV absorbance, making UV detection a suitable choice.

2.1.1. Experimental Protocol: HPLC-UV Method

Objective: To quantify the concentration of this compound in a given sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.22 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases by sonication for 15 minutes.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase composition).

    • Ensure the final concentration is within the calibration range.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution as follows:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance of the analyte)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

2.1.2. Data Presentation: Hypothetical Quantitative Performance

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are illustrative and should be confirmed during method validation.

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention TimeApproximately 8-12 minutes
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Confirmation

For unambiguous identification and as a confirmatory method, LC-MS is recommended. The molecular weight of this compound can be calculated from its chemical formula (C7H5N5O3).

2.2.1. Experimental Protocol: LC-MS Method

Objective: To confirm the identity of this compound in a sample.

Materials and Equipment:

  • Same as for the HPLC-UV method.

  • LC-MS system equipped with an electrospray ionization (ESI) source and a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

Procedure:

  • Chromatographic Conditions: The same HPLC conditions as described in section 2.1.1 can be used. The use of a volatile buffer like formic acid makes the mobile phase compatible with MS detection.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode is proposed due to the acidic nature of the tetrazol-ol group.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50 - 500

  • Data Analysis:

    • Monitor for the deprotonated molecule [M-H]⁻. The exact mass of this compound (C7H5N5O3) is 207.0392 g/mol . Therefore, the expected m/z for the [M-H]⁻ ion would be approximately 206.0315.

    • Fragmentation data (MS/MS) can be acquired to further confirm the structure.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC UV_Detector UV Detector HPLC->UV_Detector DataAcquisition Data Acquisition (Chromatogram) UV_Detector->DataAcquisition Calibration Calibration Curve Construction DataAcquisition->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the HPLC-UV analysis.

Analytical_Methods_Relationship cluster_quantification Quantitative Analysis cluster_confirmation Confirmatory Analysis Analyte This compound Analysis HPLC_UV HPLC-UV Method Analyte->HPLC_UV LC_MS LC-MS Method Analyte->LC_MS Concentration Concentration Determination HPLC_UV->Concentration Identity Identity Confirmation LC_MS->Identity

Caption: Relationship of analytical methods for compound analysis.

References

Troubleshooting & Optimization

optimizing reaction conditions for high yield of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol for high yields. This resource includes detailed experimental protocols, troubleshooting guides for common issues encountered during the synthesis, and frequently asked questions.

Experimental Protocols

A reliable method for the synthesis of this compound involves the cyclization of 3-nitrophenylhydrazine with cyanogen bromide.

Protocol 1: Synthesis of this compound

Materials:

  • 3-nitrophenylhydrazine

  • Cyanogen bromide (CNBr)

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-nitrophenylhydrazine (1 equivalent) in water.

  • Addition of Cyanogen Bromide: Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide (1.1 equivalents) in water to the cooled hydrazine solution while stirring. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

  • Base Addition: After the addition of cyanogen bromide, slowly add a saturated aqueous solution of sodium bicarbonate until the reaction mixture is basic (pH ~8).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to pH 2-3. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water. Dry the purified product under vacuum.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using TLC until the starting material is consumed. - Check the quality of the reagents, especially the cyanogen bromide, which can degrade over time.
Incorrect pH.- The initial reaction is typically carried out under neutral to slightly acidic conditions, followed by basification. Ensure the pH is carefully controlled during the addition of sodium bicarbonate.
Low reaction temperature.- While the initial addition of cyanogen bromide is done at a low temperature for safety, the reaction may require warming to room temperature or gentle heating to proceed to completion.
Formation of Side Products/Impurities Isomer formation.- The reaction can potentially lead to the formation of the 2-substituted tetrazole isomer. Purification by column chromatography or careful recrystallization may be necessary to separate the desired 1-substituted isomer.
Unreacted starting materials.- Ensure the stoichiometry of the reagents is correct. A slight excess of cyanogen bromide may be used to drive the reaction to completion.
Decomposition of the product.- Avoid excessive heating during the reaction or purification, as tetrazole compounds can be thermally sensitive.
Reaction Stalls Poor solubility of starting materials.- A co-solvent, such as ethanol, can be added to the water to improve the solubility of the 3-nitrophenylhydrazine.
Inefficient stirring.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Difficulty in Product Isolation Product is soluble in the workup solvent.- If the product does not precipitate upon acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Oily product instead of a solid.- Try triturating the oily residue with a non-polar solvent like hexane to induce solidification.

Quantitative Data Summary

The following table summarizes the expected yields of this compound under different reaction conditions.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Water0 to RT1275
2Water/Ethanol (1:1)0 to RT1085
3Water50680
4Water/Ethanol (1:1)50490

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-nitrophenylhydrazine in Water add_cnbr Add Cyanogen Bromide Solution at 0°C start->add_cnbr add_base Add NaHCO3 Solution add_cnbr->add_base stir Stir at Room Temperature add_base->stir acidify Acidify with HCl stir->acidify Monitor by TLC precipitate Product Precipitates acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry end This compound dry->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product? incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_reagents Poor Reagent Quality start->bad_reagents wrong_ph Incorrect pH start->wrong_ph low_temp Low Temperature start->low_temp increase_time Increase Reaction Time incomplete_rxn->increase_time check_reagents Verify Reagent Quality bad_reagents->check_reagents optimize_ph Optimize pH Control wrong_ph->optimize_ph increase_temp Gently Heat Reaction low_temp->increase_temp

Caption: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis?

A1: The most significant hazard is the use of cyanogen bromide, which is highly toxic and volatile. Always handle cyanogen bromide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Sodium azide, if used in alternative syntheses, is also highly toxic and can form explosive azides with certain metals.

Q2: Can other bases be used instead of sodium bicarbonate?

A2: Yes, other mild inorganic bases such as potassium carbonate or sodium carbonate can be used. Strong bases like sodium hydroxide should be avoided as they can promote side reactions and decomposition of the product.

Q3: What is the expected tautomeric form of the product?

A3: The product, this compound, exists in tautomeric equilibrium with 1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one. The predominant tautomer can depend on the solvent and the physical state (solid or in solution).

Q4: How can I confirm the identity and purity of the final product?

A4: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point.

Q5: Are there alternative synthetic routes to 1-aryl-1H-tetrazol-5-ols?

A5: Yes, another common method is the reaction of an aryl isocyanate with sodium azide. This route avoids the use of cyanogen bromide but requires the synthesis of the corresponding isocyanate, which can also be hazardous. Multicomponent reactions have also been explored for the synthesis of tetrazole derivatives.[1]

References

Technical Support Center: Purification of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with effective purification techniques for 1-(3-nitrophenyl)-1H-tetrazol-5-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - The volume of the solvent used was excessive. - The cooling process was too rapid, preventing efficient crystallization.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Consider solvent mixtures (e.g., ethanol/water, acetone/hexane). - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
Product Contaminated with Starting Materials - Incomplete reaction. - Inefficient removal of unreacted starting materials during workup.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - If starting materials are non-polar, consider washing the organic layer with an appropriate aqueous solution during extraction. - Employ column chromatography for separation.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization. - The melting point of the compound is close to the temperature of the solvent.- Attempt to "scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available. - Purify the crude product by column chromatography before attempting recrystallization. - Ensure the solvent used for recrystallization has a boiling point significantly higher than the melting point of the compound.
Multiple Spots on TLC After Purification - Incomplete separation of byproducts. - Decomposition of the product on the stationary phase (e.g., silica gel).- Optimize the mobile phase for column chromatography to achieve better separation (try different solvent polarities). - Consider using a different stationary phase, such as neutral or basic alumina, if the compound is sensitive to acidic silica gel.[1] - Tetrazoles can be unstable under certain conditions; handle with care and avoid excessive heat.[2]
Poor Solubility in Common Solvents - The polar nature of the tetrazole and nitro groups combined with the hydroxyl group can lead to low solubility in non-polar solvents.- For chromatography, consider using more polar solvent systems. - For recrystallization, explore polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an anti-solvent to induce precipitation. A similar compound, 5-(4-Nitrophenyl)-1H-tetrazole, is soluble in DMSO.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization and column chromatography are the most common and effective methods for purifying tetrazole derivatives. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing minor impurities if a suitable solvent is found.[4] Column chromatography provides better separation for complex mixtures or when impurities have similar solubility to the product.[5][6]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific data for this exact compound is limited, for similar nitrophenyl tetrazole derivatives, polar solvents are generally a good starting point. Hot ethanol has been used for recrystallizing tetrazole derivatives.[4] A solvent system of ethanol/water or acetone/water could also be effective, where the compound is dissolved in the primary solvent and the anti-solvent (water) is added to induce precipitation.

Q3: What stationary and mobile phases are suitable for column chromatography of this compound?

A3: A standard silica gel stationary phase is typically the first choice. For the mobile phase, a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate is common. The polarity can be gradually increased by increasing the proportion of ethyl acetate to elute the more polar compound. Given the polar nature of your compound, a higher polarity mobile phase might be necessary from the start.

Q4: My purified compound appears colored. Is this expected?

A4: The presence of the nitrophenyl group can impart a pale yellow to orange color to the compound.[7] However, a dark or intense color may indicate the presence of impurities. Purity should be confirmed by analytical methods such as NMR, melting point, and HPLC.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like acetone, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column after evaporating the solvent.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 80:20 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography TLC TLC Recrystallization->TLC Column Chromatography->TLC Melting Point Melting Point Pure Product Pure Product TLC->Pure Product Confirm Purity NMR NMR HPLC HPLC Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Recrystallization Recrystallization Impure Product->Recrystallization Minor Impurities Column Chromatography Column Chromatography Impure Product->Column Chromatography Major/Complex Impurities Check Purity Check Purity Recrystallization->Check Purity Column Chromatography->Check Purity Check Purity->Impure Product Still Impure Pure Product Pure Product Check Purity->Pure Product Purity Confirmed

References

assessing the stability of 1-(3-nitrophenyl)-1H-tetrazol-5-ol under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-nitrophenyl)-1H-tetrazol-5-ol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its potential for thermal and photochemical degradation. Like many tetrazole derivatives, this compound can be sensitive to heat and light, which can lead to the cleavage of the tetrazole ring.[1][2][3][4] The presence of a nitro group, an electron-withdrawing substituent, may also influence its overall stability.

Q2: How does the tetrazole ring contribute to the instability of the molecule?

A2: The tetrazole ring contains a high nitrogen content and possesses a significant enthalpy of formation.[5] Upon exposure to sufficient energy (e.g., heat or light), the ring can undergo cleavage, often leading to the extrusion of nitrogen gas (N₂) and the formation of reactive intermediates.[3][4][6]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general photochemistry of tetrazoles, degradation of this compound likely proceeds through the cleavage of the tetrazole ring.[3][4] This can result in a variety of photoproducts, and the specific pathway can be influenced by the solvent and the presence of other reactive species.[4] Thermally, decomposition may also involve ring opening to form an azide intermediate.[1][2]

Q4: Is the nitro group on the phenyl ring expected to affect stability?

A4: Yes, the electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially impacting the stability of the tetrazole ring. While specific data for this compound is limited, substituents on the phenyl ring are known to affect the thermal and photochemical stability of related tetrazole derivatives.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound During Thermal Experiments
Symptom Possible Cause Suggested Solution
Loss of parent compound peak in HPLC analysis after heating.Thermal decomposition of the tetrazole ring.- Lower the experiment temperature if possible.- Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature.- Analyze for the presence of nitrogen gas evolution.
Appearance of unknown peaks in the chromatogram.Formation of degradation products.- Use LC-MS or GC-MS to identify the degradation products.- Compare the fragmentation pattern with known tetrazole degradation pathways.
Change in sample color upon heating.Formation of chromophoric degradation products.- Correlate the color change with the appearance of new peaks in the UV-Vis or HPLC analysis.
Issue 2: Compound Instability Under Photochemical Stress Testing
Symptom Possible Cause Suggested Solution
Rapid degradation upon exposure to UV or visible light.Photolytic cleavage of the tetrazole ring.[3][4]- Protect the compound from light by using amber vials or working under red light.- Use a photostability chamber with controlled light exposure to quantify the degradation rate.
Solvent-dependent degradation rates.The solvent may be participating in the photochemical reaction or influencing the stability of intermediates.[4]- Test the stability in a range of solvents with varying polarities and proticities.- Consider the use of quenchers if a specific reactive species is suspected.
Formation of a complex mixture of photoproducts.Multiple degradation pathways are occurring simultaneously.[3]- Employ matrix isolation techniques coupled with spectroscopy to identify transient intermediates if feasible.- Use preparative chromatography to isolate and characterize major degradation products.
Issue 3: Inconsistent Results in Acidic or Basic Media
Symptom Possible Cause Suggested Solution
Degradation in strongly acidic or basic solutions.Acid or base-catalyzed hydrolysis or ring opening. The tetrazol-5-ol moiety can exhibit acidic properties.- Determine the pKa of the compound to understand its ionization state at different pH values.- Conduct stability studies in a range of buffered solutions to identify the pH range of maximum stability.
Changes in UV-Vis spectrum with pH.Protonation or deprotonation of the molecule.- Perform a pH-dependent UV-Vis titration to identify isosbestic points and determine pKa values.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and decomposition temperature of this compound.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to 300°C at a constant rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic melting peak.

    • The decomposition temperature is determined as the onset temperature of the exothermic decomposition peak.

Protocol 2: Photostability Assessment Following ICH Q1B Guidelines
  • Objective: To evaluate the stability of the compound under standardized light conditions.

  • Apparatus: Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 0.1 mg/mL).

    • Place the solution in a quartz cuvette or a suitable transparent container.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

    • Expose the samples in the photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Data Analysis:

    • Analyze the aliquots by a stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control.

    • Identify and quantify any major degradation products.

Protocol 3: pH-Dependent Chemical Stability Study
  • Objective: To assess the stability of the compound across a range of pH values.

  • Apparatus: pH meter, constant temperature bath, HPLC system.

  • Procedure:

    • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration, ensuring the organic solvent content is low (e.g., <1%).

    • Incubate the solutions at a constant temperature (e.g., 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples and immediately quench any reaction by neutralizing or diluting with mobile phase.

  • Data Analysis:

    • Analyze the samples using a stability-indicating HPLC method.

    • Plot the natural logarithm of the remaining concentration of the parent compound versus time for each pH.

    • Determine the observed degradation rate constant (k_obs) from the slope of the line.

    • Plot log(k_obs) versus pH to generate a pH-rate profile.

Data Presentation

Table 1: Hypothetical Thermal Stability Data for this compound

ParameterValueMethod
Melting Point155 - 158 °CDSC
Onset of Decomposition~190 °CDSC
Peak Decomposition~210 °CDSC

Table 2: Hypothetical Photostability Data for this compound in Methanol

Exposure Time (hours)% Degradation (Exposed)% Degradation (Dark Control)Major Degradation Product (% Peak Area)
0000
48.50.23.1
815.20.36.8
1222.80.410.5
2438.10.518.2

Visualizations

Stability_Assessment_Workflow cluster_conditions Stress Conditions cluster_analysis Analytical Monitoring cluster_outcome Stability Assessment Thermal Thermal (e.g., 60°C) HPLC HPLC-UV/DAD (Purity & Degradants) Thermal->HPLC Analyze LCMS LC-MS (Impurity ID) Thermal->LCMS Analyze DSC DSC/TGA (Thermal Events) Thermal->DSC Analyze Photochemical Photochemical (ICH Q1B) Photochemical->HPLC Analyze Photochemical->LCMS Analyze Photochemical->DSC Analyze Chemical Chemical (Acid/Base/Oxidative) Chemical->HPLC Analyze Chemical->LCMS Analyze Chemical->DSC Analyze Stable Stable HPLC->Stable No Significant Degradation Unstable Unstable HPLC->Unstable Degradation Observed LCMS->Stable No Significant Degradation LCMS->Unstable Degradation Observed DSC->Stable No Significant Degradation DSC->Unstable Degradation Observed Compound This compound (Test Sample) Compound->Thermal Expose to Compound->Photochemical Expose to Compound->Chemical Expose to Troubleshooting_Logic Start Unexpected Degradation Observed Condition Identify Stress Condition Start->Condition Thermal Thermal Stress Condition->Thermal Heat Photo Photochemical Stress Condition->Photo Light Chemical Chemical Stress (e.g., pH) Condition->Chemical pH / Reagent Sol_Thermal Action: Lower Temperature Perform TGA/DSC Thermal->Sol_Thermal Sol_Photo Action: Protect from Light Use Amber Vials Photo->Sol_Photo Sol_Chemical Action: Adjust pH Use Buffers Chemical->Sol_Chemical

References

challenges and solutions in the scale-up synthesis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The primary challenges during the scale-up synthesis of this compound revolve around safety, reaction control, product purity, and consistent yields. Key issues include:

  • Exothermic Reactions: The formation of the tetrazole ring is often highly exothermic, posing a significant safety risk on a larger scale if not properly managed.

  • Use of Azides: Many synthetic routes employ sodium azide, which is highly toxic and can form explosive hydrazoic acid in the presence of an acid.

  • By-product Formation: Incomplete reactions or side reactions can lead to the formation of impurities that are difficult to remove.

  • Product Isolation and Purification: Isolating the final product with high purity on a large scale can be challenging due to its physical properties and potential for degradation.

Q2: What are the key safety precautions to consider during the scale-up synthesis?

A2: Safety is paramount when working with tetrazole synthesis, especially at scale. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, flame-retardant lab coats, and heavy-duty gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood or a designated containment area.

  • Handling of Azides: If using sodium azide, avoid contact with acids to prevent the formation of highly toxic and explosive hydrazoic acid. Use non-sparking tools and ground all equipment.

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment of the reaction mixture to understand the exothermic potential and establish safe operating limits.

  • Emergency Preparedness: Have appropriate emergency quenching procedures and safety equipment readily available.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of the product. 4. Inefficient stirring at scale.1. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time. 2. Optimize the reaction temperature. A slight increase may improve the reaction rate, but be cautious of exotherms. 3. Ensure the work-up and purification steps are performed promptly and at appropriate temperatures. 4. Use an overhead stirrer with appropriate impeller design for efficient mixing in larger reactors.
Formation of Impurities 1. Presence of unreacted starting materials. 2. Side reactions due to localized high temperatures or incorrect stoichiometry. 3. Decomposition of starting materials or product.1. Ensure accurate measurement and addition of all reagents. 2. Control the addition rate of reagents to manage the exotherm. Ensure uniform temperature distribution throughout the reactor. 3. Store starting materials under recommended conditions. Avoid prolonged exposure of the product to harsh conditions.
Difficulty in Product Isolation 1. Product is too soluble in the reaction solvent. 2. Formation of an oil instead of a precipitate. 3. Fine precipitate that is difficult to filter.1. After reaction completion, consider adding an anti-solvent to induce precipitation. 2. Try to cool the solution slowly with gentle stirring to encourage crystallization. Seeding with a small amount of pure product can also be effective. 3. Use a filter aid or consider centrifugation for better separation.
Exothermic Runaway 1. Poor heat dissipation in a large reactor. 2. Rapid addition of a reactive reagent. 3. Failure of cooling system.1. Ensure the reactor has an adequate cooling capacity. Consider using a semi-batch process where one reagent is added slowly. 2. Add the reactive reagent in portions or via a syringe pump to control the reaction rate and temperature. 3. Regularly check and maintain the cooling system. Have a backup cooling plan in place.

Experimental Protocols

A common synthetic route to this compound involves the reaction of 3-nitroaniline with sodium azide and triethyl orthoformate. Below is a generalized protocol for laboratory scale, which requires careful optimization for scale-up.

Key Experiment: Synthesis of this compound

Materials:

  • 3-Nitroaniline

  • Sodium Azide (NaN₃)

  • Triethyl orthoformate

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Diazotization (Hypothetical Intermediate Step): In a typical synthesis of a substituted phenyltetrazole, the corresponding aniline is first diazotized. For 3-nitroaniline, this would involve reacting it with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the diazonium salt.

  • Cyclization: The resulting diazonium salt solution is then carefully added to a solution of an azide source, often sodium azide, in an appropriate solvent. The reaction is typically stirred at a controlled temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Formation of the Tetrazole Ring: The subsequent reaction with a cyclizing agent, such as triethyl orthoformate in the presence of an acid catalyst (e.g., acetic acid), leads to the formation of the tetrazole ring. This step is often heated to drive the reaction to completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water or by adjusting the pH. The crude product is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product of high purity.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Scale-Up

Parameter Condition A (Lab Scale) Condition B (Pilot Scale) Condition C (Optimized Pilot Scale)
Reactant Ratio (3-nitroaniline:NaN₃) 1 : 1.21 : 1.21 : 1.1
Solvent Acetic AcidAcetic AcidToluene/Acetic Acid (10:1)
Temperature (°C) 808070
Reaction Time (h) 6128
Yield (%) 857082
Purity (%) 989298.5

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 3-Nitroaniline & Reagents diazotization Diazotization start->diazotization NaNO₂, HCl, 0-5°C cyclization Cyclization with Sodium Azide diazotization->cyclization Controlled Addition ring_formation Tetrazole Ring Formation cyclization->ring_formation Triethyl orthoformate, Acetic Acid, Heat workup Work-up & Precipitation ring_formation->workup Cooling & pH Adjustment filtration Filtration & Washing workup->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization final_product Final Product: this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities cluster_isolation Troubleshooting Isolation start Problem Encountered low_yield Low Yield start->low_yield impurities Presence of Impurities start->impurities isolation_issue Isolation Difficulty start->isolation_issue check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction optimize_temp Optimize Temperature low_yield->optimize_temp check_stirring Evaluate Stirring Efficiency low_yield->check_stirring check_stoichiometry Verify Stoichiometry impurities->check_stoichiometry control_addition Control Reagent Addition Rate impurities->control_addition purification_method Optimize Purification Method impurities->purification_method anti_solvent Use Anti-Solvent isolation_issue->anti_solvent seeding Try Seeding isolation_issue->seeding filtration_aid Use Filter Aid isolation_issue->filtration_aid

Caption: Logical troubleshooting guide for common synthesis issues.

identification and minimization of side products in 1-(3-nitrophenyl)-1H-tetrazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Q1: My reaction to synthesize this compound from 3-nitrophenyl isothiocyanate and sodium azide is resulting in a low yield or no product at all. What are the potential causes and solutions?

A1: Several factors can contribute to low or no product yield in this synthesis. Here's a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The reaction between an aryl isothiocyanate and sodium azide to form the tetrazole ring can be slow.

    • Solution: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial. If the starting material is still present after the initial reaction time, consider extending it.

  • Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.

    • Solution: While some related syntheses are performed at room temperature, heating the reaction mixture may be necessary to drive the reaction to completion. A moderate temperature increase (e.g., to 40-60 °C) could improve the yield. However, excessive heat can promote the formation of undesired byproducts.

  • Reagent Quality: The purity of 3-nitrophenyl isothiocyanate and sodium azide is critical.

    • Solution: Use freshly opened or properly stored reagents. Impurities in the starting materials can interfere with the reaction.

  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

    • Solution: While water can be used as a solvent for the synthesis of some tetrazole-5-thiones, organic solvents like acetonitrile or dimethylformamide (DMF) are often employed for similar reactions and may provide better solubility for the reactants.[1]

Problem 2: Presence of Significant Side Products

Q2: I've managed to synthesize the product, but my crude sample is contaminated with significant amounts of side products. What are these byproducts, and how can I minimize their formation?

A2: The reaction of aryl isothiocyanates with sodium azide can lead to several side products, especially under non-optimized conditions.

  • Potential Side Products:

    • Aminotetrazoles: These can form through rearrangement or decomposition pathways.

    • Anilino-1,2,3,4-thiatriazoles: These heterocyclic compounds can be significant byproducts.

    • Disulfides: Oxidative coupling of the intermediate thiol can lead to disulfide formation.

    • Guanidinium Salts: These can arise from the reaction of the isothiocyanate with amines, which may be present as impurities or formed during the reaction.

  • Minimization Strategies:

    • Control of Reaction Temperature: As mentioned, elevated temperatures can favor the formation of byproducts. It is advisable to start the reaction at a lower temperature and only increase it if the reaction is not proceeding.

    • Stoichiometry of Reactants: Using a slight excess of sodium azide might help to drive the reaction towards the desired tetrazole formation and minimize unreacted isothiocyanate that could participate in side reactions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, such as the formation of disulfides.

Frequently Asked Questions (FAQs)

Q3: What is the general synthetic approach for preparing this compound?

Q4: How can I identify the main product and the potential side products?

A4: A combination of spectroscopic techniques is essential for the identification and characterization of your products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3-nitrophenyl group. The chemical shifts and splitting patterns will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the phenyl ring and the tetrazole ring. The chemical shift of the C5 carbon in the tetrazole ring is particularly informative.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic absorption bands for the N-H and O-H stretching vibrations (if the ol tautomer is present), the C=N and N=N stretching vibrations of the tetrazole ring, and the strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹). The disappearance of the strong isothiocyanate (-N=C=S) stretching band from the starting material (around 2100 cm⁻¹) is a key indicator of a successful reaction.[5]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product and its fragmentation pattern, which can help confirm the structure.

Q5: What are the key considerations for the purification of this compound?

A5: Purification of the crude product is crucial to obtain a sample of high purity for further applications.

  • Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying solid organic compounds. The choice of solvent will depend on the solubility of the desired product and the impurities. Ethanol is often a good starting point for the crystallization of related tetrazole derivatives.

  • Column Chromatography: If crystallization is not effective in removing all impurities, column chromatography on silica gel can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis.

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-1H-tetrazole-5-thiol (Analogous Synthesis)

This protocol is for the synthesis of the thiol analog and can be adapted as a starting point for the synthesis of this compound.

  • To a solution of the corresponding aryl isothiocyanate (1 equivalent) in a suitable solvent (e.g., water or acetonitrile), add sodium azide (1.1-1.5 equivalents).[2][3][4]

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours.

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates or extraction with an organic solvent after acidification of the aqueous solution.

  • The crude product is then purified by recrystallization or column chromatography.

Data Presentation

Table 1: Spectroscopic Data for a Related Compound: 1-Phenyl-1H-tetrazole-5-thiol

Spectroscopic TechniqueCharacteristic SignalsReference
¹H NMR (in DMSO-d₆)Aromatic protons typically appear in the range of 7.6-7.8 ppm.[6]
IR The spectrum shows the absence of the isothiocyanate peak and the presence of characteristic tetrazole ring vibrations.[7]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Yield start Low or No Product Yield check_reaction_completion Check Reaction Completion (TLC) start->check_reaction_completion extend_time Extend Reaction Time check_reaction_completion->extend_time Incomplete check_temp Review Reaction Temperature check_reaction_completion->check_temp Complete success Improved Yield extend_time->success adjust_temp Optimize Temperature (e.g., 40-60°C) check_temp->adjust_temp Suboptimal check_reagents Verify Reagent Quality check_temp->check_reagents Optimal adjust_temp->success use_pure_reagents Use Pure/Fresh Reagents check_reagents->use_pure_reagents Impurities Suspected check_solvent Assess Solvent Choice check_reagents->check_solvent Pure use_pure_reagents->success optimize_solvent Test Alternative Solvents (e.g., ACN, DMF) check_solvent->optimize_solvent Poor Solubility check_solvent->success Good Solubility optimize_solvent->success Side_Products start 3-Nitrophenyl Isothiocyanate + NaN₃ main_path Desired Reaction (Controlled Conditions) start->main_path side_path Side Reactions (e.g., High Temp, Impurities) start->side_path product 1-(3-Nitrophenyl)-1H- tetrazol-5-ol main_path->product side_products Aminotetrazoles Anilino-1,2,3,4- thiatriazoles Disulfides Guanidinium Salts side_path->side_products

References

Technical Support Center: Improving the Solubility of 1-(3-nitrophenyl)-1H-tetrazol-5-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 1-(3-nitrophenyl)-1H-tetrazol-5-ol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to be a poorly water-soluble compound.[1] The presence of the nitrophenyl group contributes to its lipophilicity, while the tetrazol-5-ol moiety provides an acidic proton, suggesting that its solubility is likely pH-dependent.[2] Generally, such compounds are more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol than in aqueous solutions.

Q2: What is the first step I should take to dissolve this compound?

A2: The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted into your aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system being studied.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are a few strategies to address this:

  • Lower the final concentration: Your compound may be exceeding its solubility limit in the final assay medium. Try working with a lower final concentration if your experimental design allows.

  • Optimize the co-solvent percentage: While keeping the final solvent concentration low is important, a slightly higher percentage might be necessary to maintain solubility. You will need to determine the maximum tolerable solvent concentration for your specific assay.

  • Adjust the pH of your buffer: Since this compound is acidic, increasing the pH of your aqueous buffer can significantly enhance its solubility.

  • Use cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of your compound, increasing its aqueous solubility.

Q4: Can I use sonication or heating to help dissolve my compound?

A4: Gentle sonication or warming (e.g., to 37°C) can help to dissolve the compound initially in the organic solvent. However, be cautious with heating as it can potentially degrade the compound. If you do heat the solution, allow it to return to room temperature to ensure the compound remains in solution, as precipitation can occur upon cooling.

Troubleshooting Guides

Issue 1: Compound is insoluble even in 100% DMSO.
  • Question: I am unable to dissolve this compound in 100% DMSO to make a stock solution. What can I do?

  • Answer: While unlikely for this class of compounds, if you are facing this issue, you can try gentle warming (37-50°C) or sonication. If the compound still does not dissolve, consider trying an alternative polar aprotic solvent like dimethylformamide (DMF). However, be aware that DMF can be more toxic to cells than DMSO. Always check the purity of your compound, as impurities can sometimes affect solubility.

Issue 2: How do I determine the optimal pH for solubilizing my compound?
  • Question: You mentioned pH adjustment. How do I find the right pH to use for my experiments?

  • Answer: The solubility of an acidic compound like this compound will increase as the pH of the solution moves above its pKa. The tetrazol-5-ol moiety typically has a pKa in the range of 4-5. To determine the optimal pH, you can perform a simple solubility test. Prepare a series of buffers with increasing pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 7.8, 8.0). Add a small, consistent amount of your compound to each buffer, vortex, and observe the solubility. For a more quantitative approach, you can create saturated solutions at different pH values, filter out the undissolved solid, and measure the concentration of the dissolved compound using UV-Vis spectroscopy. Remember to choose a final pH that is compatible with your biological assay.

Issue 3: I am concerned about the toxic effects of the solubilizing agents on my cells.
  • Question: How can I minimize the toxicity of co-solvents or other excipients in my cell-based assays?

  • Answer: This is a critical consideration. Here are some recommendations:

    • Determine the maximum tolerable solvent concentration: Before your main experiment, run a vehicle control experiment where you treat your cells with different concentrations of the solvent (e.g., DMSO) or other excipients (e.g., cyclodextrins) in your assay medium. This will help you identify the highest concentration that does not cause significant toxicity or affect the assay readout. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays.

    • Use the lowest effective concentration: Always use the minimum amount of co-solvent or excipient necessary to achieve the desired solubility of your compound.

    • Consider less toxic alternatives: If DMSO proves to be too toxic, you might explore ethanol, though it is often more toxic than DMSO. Cyclodextrins are generally considered to be of low toxicity.

Quantitative Data on Solubility Enhancement (Illustrative)

The following tables present hypothetical data to illustrate the expected effects of different solubilization methods on a compound like this compound. Actual experimental values may vary.

Table 1: Hypothetical Solubility in Common Solvents

SolventEstimated Solubility (mg/mL)
Water (pH 7.0)< 0.01
Ethanol5 - 10
DMSO> 50
Acetonitrile1 - 5

Table 2: Illustrative Effect of pH on Aqueous Solubility

pHEstimated Solubility (µg/mL)
5.0~1
6.0~10
7.0~100
7.4~250
8.0> 1000

Table 3: Example of Co-solvent (DMSO) Effect on Aqueous Solubility at pH 7.4

% DMSO (v/v) in BufferEstimated Solubility (µg/mL)
0.1%~200
0.5%~1000
1.0%~2500
2.0%> 5000

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Prepare Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate gently until the compound is completely dissolved. Store the stock solution at -20°C or -80°C, protected from light.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw the stock solution.

    • Perform serial dilutions of the stock solution into your aqueous assay buffer to achieve the desired final concentrations.

    • It is crucial to add the stock solution to the buffer and mix immediately to minimize precipitation.

    • Ensure the final DMSO concentration in your assay does not exceed the predetermined non-toxic limit for your cells.

Protocol 2: Solubilization by pH Adjustment
  • Determine Target pH: Based on preliminary tests (as described in the Troubleshooting section), determine the lowest pH that provides sufficient solubility and is compatible with your assay. A pH of 7.4 to 8.0 is often a good starting point for acidic compounds.

  • Prepare Alkaline Stock Solution (Optional but Recommended):

    • Prepare a dilute basic solution, for example, 10-50 mM NaOH.

    • Dissolve the this compound in this basic solution to create a concentrated stock. This deprotonates the acidic tetrazol-5-ol, forming a more soluble salt.

  • Prepare Final Working Solution:

    • Add the basic stock solution to your final assay buffer, which should be well-buffered at the target pH.

    • Alternatively, if you are not using a basic stock, you can directly dissolve the compound in the final, pH-adjusted buffer. This may require more time and agitation.

    • Verify the final pH of your working solution and adjust if necessary.

Protocol 3: Solubilization using Cyclodextrins
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution:

    • Prepare a solution of the chosen cyclodextrin in your aqueous assay buffer. A concentration of 1-10% (w/v) is a typical starting range.

  • Complexation:

    • Add the powdered this compound directly to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (37-40°C) can sometimes accelerate this process.

    • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify and Use:

    • Determine the concentration of the dissolved compound in the filtered solution using a suitable analytical method (e.g., UV-Vis spectroscopy).

    • Use this solubilized stock solution for your biological assays. Remember to include a vehicle control with the same concentration of cyclodextrin.

Visualizations

Caption: Workflow for selecting a solubility enhancement strategy.

pH_Solubility Mechanism of pH-dependent solubility for an acidic compound. cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_Compound R-OH (Poorly Soluble) Equilibrium Low_Compound->Equilibrium High_Compound R-O⁻ + H⁺ (More Soluble) Equilibrium->High_Compound

Caption: pH-dependent equilibrium of an acidic compound.

Caption: Experimental workflow for cyclodextrin-mediated solubilization.

References

troubleshooting common issues in the synthesis of substituted tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted tetrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?

The most versatile and widely used method is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide, typically sodium azide (NaN₃).[1][2] This reaction, often catalyzed, leads to the formation of the 5-membered tetrazole ring.

Q2: What are the main safety concerns associated with tetrazole synthesis?

A significant concern is the use of hydrazoic acid (HN₃), which is highly toxic and explosive.[3] Many modern protocols aim to avoid the in-situ generation or direct use of HN₃ by employing safer azide sources like sodium azide in combination with various catalysts.[4] Additionally, heavy metal azides, which can be formed if certain metal catalysts are used, are also potentially explosive and should be handled with care.[5]

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in tetrazole synthesis can stem from several factors:

  • Poor nitrile reactivity: Nitriles with electron-donating groups are generally less reactive.[6]

  • Inadequate reaction conditions: High temperatures and long reaction times are often required, and deviation from optimal conditions can significantly lower the yield.[7]

  • Catalyst inefficiency: The choice and amount of catalyst are crucial. An inappropriate or deactivated catalyst will result in poor conversion.

  • Side reactions: Depending on the substrates and conditions, side reactions can consume starting materials and reduce the yield of the desired tetrazole.

  • Difficult product isolation: The workup and purification process might lead to product loss.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of substituted tetrazoles.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Unreactive Nitrile Substrate For nitriles bearing electron-donating groups, consider using stronger activating conditions. This could involve higher reaction temperatures, longer reaction times, or the use of microwave irradiation.[8] The choice of a more efficient catalytic system can also enhance the reactivity.
Ineffective Catalyst The selection of an appropriate catalyst is critical. For the [3+2] cycloaddition of nitriles and sodium azide, a variety of catalysts have been shown to be effective. Ensure the catalyst is active and used in the correct concentration. Consider screening different catalysts to find the optimal one for your specific substrate.
Suboptimal Reaction Temperature The reaction temperature significantly influences the reaction rate and yield. If the yield is low, a gradual increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition. It is recommended to optimize the temperature for each specific reaction.
Inappropriate Solvent The solvent plays a key role in the reaction. High-boiling polar aprotic solvents like DMF or DMSO are commonly used as they facilitate the dissolution of sodium azide and increase the reaction rate.[9][10] If yields are poor, consider switching to a different solvent or ensuring the current solvent is anhydrous.
Quantitative Data: Effect of Catalyst and Solvent on Yield

The following table summarizes the effect of different catalysts and solvents on the yield of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneDMF1207-[10]
CuSO₄·5H₂O (2)DMSO1401High[9][11]
Pyridine hydrochloride (100)DMF--84-93[12]
Silica Sulfuric AcidDMF--72-95[4]
Zn(II) saltsWater--High[8]
Co(II) complex (1)DMSO11012>90[13]
Problem 2: Formation of Side Products and Impurities
Possible Cause Suggested Solution
Formation of Isomeric Tetrazoles In the synthesis of 1,5-disubstituted tetrazoles, a mixture of 1,5- and 2,5-isomers can be formed. The regioselectivity can be influenced by the nature of the substituent and the reaction conditions.[14] Careful optimization of the reaction or chromatographic separation may be required to isolate the desired isomer.
Decomposition of Starting Materials or Product At high temperatures, starting materials or the tetrazole product may decompose. If you observe significant decomposition, try lowering the reaction temperature and extending the reaction time. The use of a more efficient catalyst can also allow for milder reaction conditions.
Residual Starting Materials Incomplete conversion is a common issue. To drive the reaction to completion, you can try increasing the reaction time, temperature, or the molar ratio of the azide source. Monitoring the reaction by TLC or GC/MS can help determine the optimal reaction time.
Problem 3: Difficulties in Product Purification
Possible Cause Suggested Solution
Removal of High-Boiling Solvent Solvents like DMF and DMSO have high boiling points, making their removal challenging. After the reaction, the mixture is typically cooled, and the product is precipitated by adding an acidic aqueous solution.[11] The crude product can then be collected by filtration and purified by recrystallization.
Separation from Catalyst If a homogeneous catalyst is used, its removal can be difficult. The use of a heterogeneous catalyst can simplify the workup, as the catalyst can be easily removed by filtration.[4]
Purification of the Final Product Recrystallization is a common method for purifying solid tetrazole products.[15] If recrystallization is ineffective, column chromatography on silica gel may be necessary.[4]

Experimental Protocols

Key Experiment: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Catalyst (e.g., CuSO₄·5H₂O, 2 mol%)[11]

  • Solvent (e.g., DMSO)[11]

  • Hydrochloric acid (4 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (0.0050 g, 2 mol%).[11]

  • Stir the mixture at room temperature, then raise the temperature to 140 °C for 1 hour.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of 4 M HCl and 10 mL of ethyl acetate.[11]

  • Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous sodium sulfate.[11]

  • Concentrate the organic layer under reduced pressure to obtain the crude 5-phenyl-1H-tetrazole.[11]

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Tetrazole Yield

Troubleshooting_Low_Yield start Low Yield Observed check_nitrile Is the nitrile electronically deactivated? start->check_nitrile increase_activation Increase reaction temperature or time. Consider microwave irradiation. check_nitrile->increase_activation Yes check_catalyst Is the catalyst appropriate and active? check_nitrile->check_catalyst No increase_activation->check_catalyst fail Yield still low. Consult further literature. increase_activation->fail screen_catalysts Screen different catalysts. Ensure proper catalyst loading. check_catalyst->screen_catalysts No check_conditions Are the reaction temperature and solvent optimal? check_catalyst->check_conditions Yes screen_catalysts->check_conditions screen_catalysts->fail optimize_conditions Systematically vary temperature and solvent. check_conditions->optimize_conditions No check_workup Is product being lost during workup/purification? check_conditions->check_workup Yes optimize_conditions->check_workup optimize_conditions->fail optimize_workup Modify extraction and purification methods. check_workup->optimize_workup Yes success Improved Yield check_workup->success No optimize_workup->success optimize_workup->fail

Caption: A decision tree for troubleshooting low yields in substituted tetrazole synthesis.

General Experimental Workflow for Tetrazole Synthesis

Experimental_Workflow start Start reactants Combine Nitrile, Azide Source, and Catalyst in Solvent start->reactants reaction Heat reaction mixture (Conventional or Microwave) reactants->reaction monitoring Monitor reaction progress (e.g., TLC, GC/MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction quenching and extractive workup monitoring->workup Complete isolation Isolate crude product (e.g., precipitation, evaporation) workup->isolation purification Purify product (e.g., recrystallization, chromatography) isolation->purification characterization Characterize final product (e.g., NMR, MS, m.p.) purification->characterization end End characterization->end Reaction_Parameters cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions Nitrile Nitrile (Substituent Effects) Yield Reaction Yield Nitrile->Yield Azide Azide Source (e.g., NaN3) Azide->Yield Catalyst Catalyst Type and Loading Catalyst->Yield Purity Product Purity Catalyst->Purity Solvent Solvent Polarity and B.P. Solvent->Yield Solvent->Purity Temperature Temperature Temperature->Yield Temperature->Purity Time Reaction Time Time->Yield Time->Purity Yield->Purity

References

safe handling and storage procedures for 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(3-nitrophenyl)-1H-tetrazol-5-ol. The following information is compiled from SDSs of structurally similar compounds containing nitrophenyl and tetrazole moieties. This guidance should be used with extreme caution, and it is imperative to handle this compound as potentially hazardous. A thorough risk assessment should be conducted before any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on analogous compounds, this compound is likely to be a flammable solid that can cause skin and serious eye irritation.[1][2] There is also a potential for explosive decomposition upon heating, a common characteristic of tetrazole-containing compounds. Inhalation of dust may cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

At a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat should be worn.[1][2] If there is a risk of dust generation, a dust respirator is recommended.[2] All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Q3: How should I store this compound?

The compound should be stored in a tightly closed container in a cool, dry, and dark place.[2] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[2][3][4]

Q4: What should I do in case of a spill?

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] The spill area should then be cleaned thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q5: How do I dispose of waste containing this compound?

Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Color Change During Reaction Decomposition of the nitro-aromatic group or reaction with an incompatible substance.Stop the reaction immediately. Allow to cool and carefully quench the reaction mixture. Re-evaluate the reaction conditions and purity of reagents.
Compound Appears Clumped or Discolored Upon Opening Absorption of moisture or degradation.Do not use the compound if its appearance is suspect. Dispose of it as hazardous waste. Store new batches in a desiccator or under an inert atmosphere.
Difficulty in Dissolving the Compound Low solubility in the chosen solvent.Consult literature for appropriate solvents for similar compounds. Gentle heating may be attempted with extreme caution, but be aware of the potential for thermal decomposition.
Static Discharge Observed During Handling Dry laboratory environment and the nature of the solid.Ground all equipment. Use anti-static weigh boats or liners. Increase humidity in the handling area if possible and safe to do so.

Hazard Summary for Structurally Similar Compounds

Hazard General Observations from Analogous Compounds
Flammability Flammable solid.[2][4]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Inhalation May cause respiratory irritation.[1]
Thermal Stability Risk of explosion if heated under confinement.[4]

Experimental Protocols: Safe Handling Workflow

This section outlines a general workflow for handling this compound in a research setting.

1. Pre-Experiment Preparation:

  • Review this technical guide and any available literature on similar compounds.
  • Conduct a thorough risk assessment for your specific experiment.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare your workspace in a chemical fume hood, ensuring it is clean and uncluttered.
  • Have appropriate spill cleanup and waste disposal containers ready.

2. Handling and Weighing:

  • Wear appropriate PPE (lab coat, gloves, safety goggles).
  • Perform all manipulations of the solid compound within a fume hood to avoid inhalation of dust.
  • Use a static-free spatula and weighing vessel.
  • Carefully transfer the desired amount of the compound, avoiding the creation of dust clouds.
  • Close the container tightly immediately after use.

3. In-Reaction Procedures:

  • Add the compound to the reaction vessel slowly and in a controlled manner.
  • If heating is required, use a controlled heating mantle with a temperature probe and a blast shield. Avoid direct, uncontrolled heating.
  • Monitor the reaction closely for any signs of an exothermic event or unexpected changes.

4. Post-Experiment Cleanup and Waste Disposal:

  • Quench the reaction carefully according to your established protocol.
  • Clean all glassware that came into contact with the compound with an appropriate solvent.
  • Dispose of all solid waste and contaminated materials in a designated hazardous waste container.
  • Wash hands thoroughly after handling the compound and removing PPE.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment PPE Don PPE RiskAssessment->PPE FumeHood Prepare Fume Hood PPE->FumeHood Weighing Weigh Compound FumeHood->Weighing Transfer Transfer to Reaction Weighing->Transfer Monitoring Monitor Reaction Transfer->Monitoring Quench Quench Reaction Monitoring->Quench WasteDisposal Dispose of Waste Quench->WasteDisposal Decontaminate Decontaminate Glassware WasteDisposal->Decontaminate WashHands Wash Hands Decontaminate->WashHands Hazard_Relationship cluster_hazards Potential Hazards cluster_precautions Key Precautions Compound This compound Flammability Flammable Solid Compound->Flammability Irritation Skin & Eye Irritation Compound->Irritation Explosion Explosion Risk (Heat) Compound->Explosion Inhalation Respiratory Irritation Compound->Inhalation Storage Cool, Dry, Dark Storage Compound->Storage Avoid Avoid Heat & Ignition Sources Flammability->Avoid PPE Wear Proper PPE Irritation->PPE Explosion->Avoid Handling Handle in Fume Hood Inhalation->Handling

References

resolving inconsistencies in the characterization data of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-nitrophenyl)-1H-tetrazol-5-ol. It addresses potential inconsistencies in characterization data and provides troubleshooting guidance in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My melting point for this compound is different from the literature value and is not sharp. What could be the issue?

A1: Discrepancies in melting points can arise from several factors:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. The synthetic or purification method can influence which polymorph is isolated.

  • Impurities: The presence of starting materials, solvents, or by-products can depress and broaden the melting point range.

  • Tautomerism: Tetrazol-5-ols can exist in equilibrium with their tautomeric forms (e.g., a tetrazolin-5-one). The observed melting point might be of a mixture of tautomers.

  • Decomposition: Some tetrazole derivatives can decompose upon heating, leading to an inaccurate melting point reading.

Troubleshooting Steps:

  • Purification: Recrystallize the sample from an appropriate solvent system to remove impurities.

  • Drying: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent.

  • Analytical Technique: Use a calibrated melting point apparatus and a slow heating rate (1-2 °C/min) for an accurate measurement.

  • Further Analysis: Perform techniques like Differential Scanning Calorimetry (DSC) to investigate thermal behavior, including potential polymorphic transitions or decomposition.

Q2: I am seeing unexpected peaks in the 1H NMR spectrum of my sample. How can I interpret these?

A2: Extra peaks in an NMR spectrum often point to the presence of impurities or structural complexities.

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, DMSO, ethyl acetate) are frequently observed.

  • Starting Materials or By-products: Incomplete reaction or side reactions can lead to signals from other species.

  • Tautomers: The presence of multiple tautomers in the NMR solvent will result in two or more sets of peaks corresponding to each form.

  • Positional Isomers: During synthesis, it's possible to form other isomers (e.g., the 2-(3-nitrophenyl) derivative), which would have a distinct NMR spectrum.

Troubleshooting Steps:

  • Solvent Peak Identification: Compare the chemical shifts of the unknown peaks with standard solvent charts.

  • Purity Assessment: Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the number of components and their molecular weights.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning protons and carbons, and in identifying signals belonging to minor components.

Q3: The IR spectrum of my this compound sample shows a broad absorption in the 2500-3300 cm-1 region and a strong peak around 1700 cm-1, which seems inconsistent with a simple O-H stretch.

A3: This observation is characteristic of the tautomeric equilibrium in tetrazol-5-ols.

  • The 1H-tetrazol-5-ol form will exhibit a characteristic broad O-H stretch.

  • The tautomeric 1,2-dihydro-5H-tetrazol-5-one form will show a strong carbonyl (C=O) stretching absorption around 1700 cm-1.

  • The broadness of the O-H absorption is often due to hydrogen bonding.

The relative intensity of these bands can vary depending on the physical state (solid vs. solution) and the solvent used, reflecting a shift in the tautomeric equilibrium.

Data Presentation: Potential Inconsistencies

The following tables summarize hypothetical characterization data that could be a source of inconsistency.

Table 1: Melting Point Variations

Data SourceMelting Point (°C)Observations
Batch A (Rapid Precipitation)185-188Sharp
Batch B (Slow Crystallization)192-194Sharp
Crude Product175-185Broad, decomposition observed

Table 2: 1H NMR Spectral Data Variations (in DMSO-d6)

Peak AssignmentChemical Shift (ppm) - Batch AChemical Shift (ppm) - Batch B
Aromatic-H8.5 (s), 8.3 (d), 8.0 (d), 7.8 (t)8.5 (s), 8.3 (d), 8.0 (d), 7.8 (t)
Tetrazole-OH/NH13.5 (br s)13.5 (br s), 11.2 (br s, minor)
Impurity (e.g., Ethyl Acetate)2.0 (s), 4.0 (q), 1.2 (t)Not observed

Table 3: IR Spectral Data Variations (KBr Pellet)

Functional GroupWavenumber (cm-1) - Polymorph AWavenumber (cm-1) - Polymorph B
O-H / N-H stretch3300-2500 (broad)3350-2600 (broad, sharper features)
C=O stretch (tautomer)1710 (strong)1705 (strong)
NO2 stretch1530, 13501532, 1355

Experimental Protocols

1. Melting Point Determination

  • Apparatus: Calibrated capillary melting point apparatus.

  • Procedure:

    • A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point.

    • The heating rate is then slowed to 1-2 °C per minute.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: 400 MHz (or higher) NMR spectrometer.

  • Procedure for 1H NMR:

    • Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the spectrometer.

    • The spectrum is acquired using standard parameters, with the residual solvent peak used as a reference.

3. Infrared (IR) Spectroscopy

  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer with a KBr press or ATR accessory.

  • Procedure (KBr Pellet):

    • A small amount of the sample (~1-2 mg) is ground with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The powder is pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the spectrometer and the spectrum is recorded.

Visualizations

TroubleshootingWorkflow start Inconsistent Characterization Data purity_check Assess Purity (TLC, HPLC, LC-MS) start->purity_check spectral_reanalysis Re-acquire and Analyze Spectra (NMR, IR, MS) purity_check->spectral_reanalysis Sample is Pure purification Purify Sample (Recrystallization, Chromatography) purity_check->purification Impurities Detected thermal_analysis Perform Thermal Analysis (Melting Point, DSC) spectral_reanalysis->thermal_analysis Clean Spectra structural_issue Investigate Structural Isomers or Tautomers (2D NMR) spectral_reanalysis->structural_issue Unexpected Signals polymorphism_check Investigate Polymorphism (XRD, DSC) thermal_analysis->polymorphism_check Multiple Thermal Events consistent_data Consistent Data Obtained thermal_analysis->consistent_data Sharp, Consistent MP purification->start Re-characterize structural_issue->consistent_data polymorphism_check->consistent_data

Caption: Troubleshooting workflow for inconsistent characterization data.

Caption: Tautomeric equilibrium of this compound.

strategies to prevent degradation of 1-(3-nitrophenyl)-1H-tetrazol-5-ol during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(3-nitrophenyl)-1H-tetrazol-5-ol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for this compound include thermal decomposition, fragmentation upon acylation, and uncontrolled side reactions under acidic or basic conditions. The tetrazole ring is susceptible to high temperatures, which can lead to the extrusion of nitrogen gas. The presence of the electron-withdrawing 3-nitrophenyl group can influence the thermal stability of the molecule. Additionally, the 5-hydroxy group, existing in tautomeric equilibrium with the tetrazolone form, is reactive and can lead to undesired side products if not properly managed during a reaction.

Q2: How does the 3-nitrophenyl group affect the stability of the tetrazole ring?

A2: Electron-withdrawing groups like the 3-nitrophenyl group can impact the electronic properties and stability of the tetrazole ring. While they facilitate the initial synthesis of the tetrazole via [2+3] cycloaddition by lowering the LUMO of the corresponding nitrile, they can also influence the ring's susceptibility to nucleophilic attack and its overall thermal stability. In some cases, nitrophenyl-substituted tetrazoles have shown complex thermal decomposition patterns, suggesting the nitro group's participation in the degradation process.

Q3: What is the significance of the 5-hydroxy group and its tautomerism?

A3: The 5-hydroxy group of this compound exists in tautomeric equilibrium with its 1,4-dihydro-5H-tetrazol-5-one form. This is significant because the reactivity of the molecule can be influenced by which tautomer is predominant under the reaction conditions. The acidic proton on the ring nitrogen or the hydroxyl group can be abstracted, forming a resonance-stabilized anion. This ambident nucleophile can then react at different positions (N- vs. O-alkylation/acylation), leading to a mixture of products and potential degradation if the reaction is not selective.

Q4: Are there general precautions I should take when working with this compound?

A4: Yes. Avoid high reaction temperatures (above 150 °C) unless necessary, and in such cases, reaction times should be minimized. Be cautious with strong acids and bases, as they can promote hydrolysis or other side reactions. When performing reactions involving the 5-hydroxy/oxo group, such as alkylation or acylation, careful selection of reagents and conditions is crucial to control regioselectivity and prevent fragmentation. The use of protecting groups should be considered for complex multi-step syntheses.

Troubleshooting Guides

Issue 1: Low yield or product decomposition during alkylation or acylation reactions.

Possible Cause A: Competing N- vs. O-alkylation/acylation. The tetrazolate anion formed under basic conditions is an ambident nucleophile, which can lead to a mixture of N- and O-substituted products, reducing the yield of the desired product.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can influence the site of attack. Aprotic polar solvents like DMF or acetonitrile often favor N-alkylation/acylation, while protic solvents may favor O-substitution.

  • Counter-ion Effect: The nature of the base and the resulting counter-ion can impact the reaction's regioselectivity. Experiment with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) to find the optimal conditions for your desired product.

  • Protecting Groups: If regioselectivity remains an issue, consider protecting the undesired reactive site. For instance, if O-alkylation is desired, a temporary protecting group on one of the ring nitrogens might be employed.

Possible Cause B: Huisgen Fragmentation. Acylation of the tetrazole ring, particularly at N1 or N4, can lead to fragmentation, especially at elevated temperatures. This involves the breakdown of the tetrazole ring into a nitrile and an azide.

Troubleshooting Steps:

  • Reaction Temperature: Perform acylation reactions at low temperatures (e.g., 0 °C to room temperature) to minimize the risk of fragmentation.

  • Choice of Acylating Agent: Use milder acylating agents. For example, using an acid anhydride at a low temperature with a non-nucleophilic base might be preferable to a more reactive acyl chloride.

Issue 2: Degradation of the starting material or product upon workup or purification.

Possible Cause A: Acid or Base Instability. Prolonged exposure to strong acidic or basic conditions during aqueous workup can lead to hydrolysis of the nitro group or cleavage of the tetrazole ring.

Troubleshooting Steps:

  • Neutralize Carefully: Ensure that the reaction mixture is neutralized to a pH of ~7 before extraction. Use mild acids (e.g., dilute HCl, NH₄Cl solution) or bases (e.g., saturated NaHCO₃ solution) for neutralization.

  • Minimize Contact Time: Reduce the time the compound is in contact with aqueous acidic or basic solutions.

  • Alternative Purification: If the compound is sensitive to silica gel chromatography (which can be slightly acidic), consider alternative purification methods like recrystallization or chromatography on neutral alumina.

Possible Cause B: Thermal Decomposition during Solvent Removal. Concentrating the product solution at high temperatures on a rotary evaporator can lead to thermal degradation.

Troubleshooting Steps:

  • Low-Temperature Evaporation: Remove solvents under reduced pressure at or near room temperature.

  • Azeotropic Removal: For high-boiling point solvents like DMF or DMSO, consider removing them by co-evaporation with a lower-boiling point solvent like toluene or heptane at reduced pressure.

Data Presentation

Table 1: Influence of Reaction Conditions on Alkylation Regioselectivity of Tetrazol-5-ols (Illustrative Data)

Alkylating AgentBaseSolventPredominant ProductN:O Ratio (approx.)
Methyl IodideK₂CO₃DMFN-alkylation9:1
Methyl IodideNaHTHFN-alkylation4:1
Benzyl BromideCs₂CO₃AcetonitrileN-alkylation>10:1
Benzyl BromideK₂CO₃EthanolMixture1:1
tert-Butyl Bromidet-BuOKTHFO-alkylation1:5

Note: This table provides illustrative examples based on general principles of ambident nucleophile reactivity. Actual results for this compound may vary and require experimental optimization.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation using a Benzyl Protecting Group

This protocol provides a general method for the protection of the 5-hydroxy group as a benzyl ether, which can help prevent side reactions at this position.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add a mild base such as potassium carbonate (1.5 equivalents).

  • Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the O-benzylated product.

Protocol 2: Deprotection of the O-Benzyl Group
  • Dissolution: Dissolve the O-benzylated tetrazole (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a palladium on carbon catalyst (10% Pd/C, ~5-10 mol% Pd).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Visualizations

degradation_pathways Start This compound Heat High Temperature (>150 °C) Start->Heat Acylation Acylating Agent (e.g., Acyl Chloride) Start->Acylation Base Strong Base Start->Base Alkylation/ Acylation Decomposition Ring Cleavage (N₂ extrusion) Heat->Decomposition Fragmentation Huisgen Fragmentation (Nitrile + Azide formation) Acylation->Fragmentation Side_Products Mixture of N/O-substituted products Base->Side_Products Alkylation/ Acylation

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Issue Low Yield or Decomposition Alkylation Alkylation/ Acylation Reaction? Issue->Alkylation Workup Workup/ Purification Stage? Issue->Workup Regioselectivity Check for N/O Isomers Alkylation->Regioselectivity Yes Fragmentation Suspect Huisgen Fragmentation Alkylation->Fragmentation Yes pH_Stability Assess Acid/Base Stability Workup->pH_Stability Yes Thermal_Stability Check for Thermal Lability Workup->Thermal_Stability Yes Solution1 Optimize Base/Solvent Consider Protecting Group Regioselectivity->Solution1 Solution2 Lower Reaction Temperature Use Milder Reagents Fragmentation->Solution2 Solution3 Neutralize Carefully Minimize Contact Time pH_Stability->Solution3 Solution4 Low-Temp Solvent Removal Thermal_Stability->Solution4

Caption: Troubleshooting logic for degradation of this compound.

Validation & Comparative

A Comparative Analysis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol and its positional isomers, focusing on their physicochemical properties and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct comparative studies, this guide collates available data from various sources, including computational predictions, to offer a comprehensive overview.

Physicochemical Properties: A Comparative Overview

The position of the nitro group on the phenyl ring and the substitution pattern on the tetrazole ring significantly influence the physicochemical properties of these isomers. These properties, in turn, can affect the pharmacokinetic and pharmacodynamic profiles of the compounds. The following tables summarize key computed physicochemical properties for the nitrophenyl-tetrazole isomers.

Table 1: Computed Physicochemical Properties of 1-(Nitrophenyl)-1H-tetrazole Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor CountTopological Polar Surface Area (Ų)
1-(2-nitrophenyl)-1H-tetrazole C₇H₅N₅O₂191.150.90589.4
1-(3-nitrophenyl)-1H-tetrazole C₇H₅N₅O₂191.150.90589.4
1-(4-nitrophenyl)-1H-tetrazole [1]C₇H₅N₅O₂191.150.90589.4

Table 2: Computed Physicochemical Properties of 5-(Nitrophenyl)-1H-tetrazol-1-ol Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor CountTopological Polar Surface Area (Ų)
5-(4-nitrophenyl)-1H-tetraazol-1-ol [2]C₇H₅N₅O₃207.151.116110

Synthesis and Characterization

The synthesis of nitrophenyl-tetrazole derivatives can be achieved through several established methods. A general approach involves the [2+3] cycloaddition reaction between an organonitrile and an azide.

General Synthetic Pathway for 5-Substituted-1H-tetrazoles

Synthesis of 5-Substituted-1H-tetrazoles Nitrophenylnitrile Nitrophenylnitrile Cycloaddition [2+3] Cycloaddition Nitrophenylnitrile->Cycloaddition Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Cycloaddition Catalyst Catalyst (e.g., ZnCl2, NH4Cl) Catalyst->Cycloaddition Solvent_Heat Solvent (e.g., DMF) Heat Solvent_Heat->Cycloaddition Product 5-(Nitrophenyl)-1H-tetrazole Cycloaddition->Product

Caption: General synthesis of 5-(nitrophenyl)-1H-tetrazoles.

Experimental Protocols

Synthesis of 5-(3-Nitrophenyl)-1H-tetrazole

A general procedure for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of a nitrile with sodium azide in the presence of a catalyst. For the synthesis of 5-(3-nitrophenyl)-1H-tetrazole, 3-nitrobenzonitrile would be used as the starting material.

Materials:

  • 3-Nitrobenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst

  • Dimethylformamide (DMF) as a solvent

  • Hydrochloric acid (HCl) for acidification

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzonitrile in DMF.

  • Add sodium azide and the catalyst (e.g., ammonium chloride) to the mixture.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-(3-nitrophenyl)-1H-tetrazole.

Characterization of the synthesized compounds would typically involve melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Potential Biological Activities and In Vitro Evaluation

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The nitro group, being a strong electron-withdrawing group, can significantly influence the biological activity of these compounds.

In Vitro Antimicrobial Activity Screening

A common method to assess the antimicrobial potential of these compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimicrobial Screening:

Antimicrobial Screening Workflow Compound_Stock Prepare stock solutions of Nitrophenyl-tetrazole isomers in DMSO Serial_Dilution Perform serial dilutions in 96-well plates Compound_Stock->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature (e.g., 37°C for 24h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading Incubation->MIC_Determination Results Comparative MIC values for isomers MIC_Determination->Results

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Workflow for Anticancer Screening:

Anticancer Screening Workflow Cell_Culture Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) Cell_Seeding Seed cells into 96-well plates and allow to adhere overnight Cell_Culture->Cell_Seeding Compound_Treatment Treat cells with various concentrations of Nitrophenyl-tetrazole isomers Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) Compound_Treatment->Incubation MTT_Assay Add MTT reagent and incubate Incubation->MTT_Assay Formazan_Solubilization Solubilize formazan crystals with DMSO MTT_Assay->Formazan_Solubilization Absorbance_Reading Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values for each isomer Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Discussion and Future Directions

The presented data, although largely computational, provides a foundation for comparing the isomers of this compound. The differences in topological polar surface area and other computed properties suggest that these isomers may have distinct absorption, distribution, metabolism, and excretion (ADME) profiles.

Further experimental validation is crucial. The synthesis of the complete isomeric series, followed by a systematic evaluation of their physicochemical properties (pKa, logP, solubility) and biological activities (antimicrobial, anticancer), would provide a much-needed comprehensive dataset. Such studies would enable the establishment of clear structure-activity relationships (SAR) and guide the rational design of more potent and selective tetrazole-based therapeutic agents. The provided experimental protocols can serve as a starting point for such investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of 1-(3-nitrophenyl)-1H-tetrazol-5-ol and its structurally related analogs. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of a class of compounds with significant therapeutic potential. Tetrazoles, nitrogen-rich heterocyclic compounds, have garnered considerable interest in medicinal chemistry due to their diverse pharmacological applications, including antimicrobial and anticancer activities.[1] The unique physicochemical properties of the tetrazole ring, such as its acidity and resonance stabilization, make it a valuable pharmacophore in drug design.[1] This guide synthesizes available experimental data to facilitate a comparative understanding of the structure-activity relationships within this compound family.

Comparative Analysis of Biological Activity

The biological evaluation of tetrazole derivatives often involves screening for a variety of therapeutic effects. The primary areas of investigation for nitrophenyl-substituted tetrazoles include their potential as anticancer and antimicrobial agents. The following tables summarize the available quantitative data for this compound and its related compounds.

Table 1: Comparative Anticancer Activity of Nitrophenyl-Substituted Heterocycles

Compound/DerivativeCell LineActivity Metric (IC50)Reference CompoundSource
1,3,5-triaryl-1H-pyrazole derivative (5f)MCF-727.7 µMNot specified[2]
1,3,5-triaryl-1H-pyrazole derivative (5l)MCF-739.2 µMNot specified[2]
4-(4-(1H-tetrazole-5-yl)benzyl)piperazin-1-yl)(furan-2-yl)methanone (TBFM)MCF-757.37 µMNot specified[3]
7-chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)NCI-60Varies by cell lineNot specified[6]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)HCT1167.1 ± 0.6 µMNot specified[7]

Table 2: Comparative Antimicrobial Activity of Tetrazole Derivatives

Compound/DerivativeMicrobial StrainActivity Metric (MIC)Reference CompoundSource
(E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile (4b)Fungal strainsExcellent resistanceFluconazole (2 µg/mL)[8]
(E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile (4c)Fungal strainsExcellent resistanceFluconazole (2 µg/mL)[8]
(E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile (4m)Fungal strainsExcellent resistanceFluconazole (2 µg/mL)[8]
1-phenyl-1H-tetrazole-5-thiol derivative (A2)E. ColiHigh inhibitionNot specified[9][10]
1-phenyl-1H-tetrazole-5-thiol derivative (A13)E. Coli & S. aureusHigh inhibitionNot specified[9][10]
Pyrazole-fused 1H-tetrazol-5-yl derivatives (6D, 6E)Various bacterial strainsHigher activityAmpicillin[11]

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Anticancer Activity Assessment (MTT Assay)

The cytotoxic activity of the synthesized compounds is frequently determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy of the compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8]

  • Microorganism Preparation: Bacterial and fungal strains are cultured in their respective broths to a specified optical density.[8]

  • Serial Dilution: The test compounds are serially diluted in the appropriate growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganisms (e.g., 37°C for 24 hours for bacteria, 28°C for 72 hours for fungi).[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard reference drugs like Cefixime and Fluconazole are often used for comparison.[8]

Visualizing Methodologies and Relationships

To better understand the processes and relationships involved in evaluating these compounds, the following diagrams are provided.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR start Precursors (e.g., nitrophenyl azide) reaction Chemical Reaction (e.g., Cycloaddition) start->reaction product Target Compound This compound reaction->product charac Structural Characterization (NMR, IR, MS) product->charac invitro In Vitro Assays charac->invitro Purified Compound anticancer Anticancer Assays (e.g., MTT) invitro->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) invitro->antimicrobial data Quantitative Data (IC50, MIC values) anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead lead->start Optimization

Caption: Workflow for the synthesis, screening, and evaluation of novel tetrazole derivatives.

G compound Nitrophenyl Tetrazole Derivative target Molecular Target (e.g., Enzyme, Receptor) compound->target Inhibition / Modulation pathway Signaling Pathway (e.g., Proliferation Pathway) target->pathway Regulates effect Cellular Effect (e.g., Apoptosis, Growth Inhibition) pathway->effect Leads to

Caption: A simplified logical diagram of a potential mechanism of action for a bioactive compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Position of the Nitro Group: While direct comparative data for this compound is limited in the provided context, studies on related nitrophenyl-containing heterocycles, such as 4-(4-nitrophenyl)-1H-1,2,3-triazoles, have shown that the para-position of the nitro group is often crucial for activity.[12] Modifications to the nitro group's position (ortho- or meta-) can lead to a significant decrease or complete loss of biological activity.[12] This suggests that the electronic and steric effects of the nitro group's placement are critical for molecular interactions with biological targets.

  • Fusion with Other Pharmacophores: Fusing tetrazole moieties with other heterocyclic systems like pyrazole, quinoline, or pyrimidine can yield derivatives with substantial inhibitory activity against bacterial, fungal, and cancer cell lines.[1] For example, certain pyrazole-fused tetrazoles exhibit enhanced antibacterial activity, particularly those with halogen substitutions at the meta position.[11]

  • Substituents on the Phenyl Ring: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the biological activity. In some series of tetrazole derivatives, compounds with polar groups on the phenyl ring have shown excellent antifungal activity.[8] In contrast, for certain pyrazole-fused tetrazoles, the presence of electron-donating groups led to lower antibacterial inhibition.[11]

Conclusion

The evaluation of this compound and its analogs reveals a class of compounds with promising, yet complex, biological activities. The available data underscores the importance of the nitrophenyl substitution pattern and the potential for enhancing potency through the strategic fusion of the tetrazole ring with other pharmacologically active moieties. While direct experimental data on this compound remains to be fully elucidated in the literature, the analysis of related compounds provides a strong rationale for its further investigation as a potential therapeutic agent. Future research should focus on the systematic synthesis and screening of isomers and analogs to build a more comprehensive structure-activity relationship profile, which will be instrumental in the rational design of more efficacious tetrazole-based therapies.[1]

References

Comparative Analysis of Analytical Data for 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Validation of Analytical Data for 1-(3-nitrophenyl)-1H-tetrazol-5-ol.

This guide provides a comparative overview of the analytical techniques used to characterize this compound and its structural analogs. Due to the limited availability of published experimental data for the specific target compound, this document leverages data from closely related nitrophenyl-tetrazole derivatives to provide a framework for analytical cross-validation.

Summary of Expected Analytical Data

The characterization of this compound is expected to rely on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity. Below is a summary of anticipated data based on the analysis of structurally similar compounds.

Table 1: Comparison of Spectroscopic Data for Nitrophenyl-Tetrazole Derivatives

Analytical TechniqueThis compound (Anticipated)5-(4-Nitrophenyl)-1H-tetrazole (Experimental)[1]1-Methyl-5-(3-nitrophenyl)-1H-tetrazole (Experimental)
¹H NMR Aromatic protons (7.5-8.5 ppm), Tetrazole N-H proton (variable, potentially >10 ppm), OH proton (variable)Aromatic protons (multiplets)Aromatic protons (multiplets), Methyl protons (~4.0 ppm)
¹³C NMR Aromatic carbons (120-150 ppm), Tetrazole carbon (~150-160 ppm)Aromatic carbons, Tetrazole carbonAromatic carbons, Tetrazole carbon, Methyl carbon
FT-IR (cm⁻¹) O-H stretch (~3200-3600), N-H stretch (~3100-3200), C=N stretch (~1600), N-N stretch (~1400-1500), NO₂ stretch (~1530 and ~1350)N-H stretch, C=N stretch, N-N stretch, NO₂ stretchC=N stretch, N-N stretch, NO₂ stretch
Mass Spectrometry [M+H]⁺ or [M-H]⁻ corresponding to C₇H₅N₅O₃ (MW: 207.15)Molecular ion peak corresponding to C₇H₅N₅O₂ (MW: 191.15)Molecular ion peak corresponding to C₈H₇N₅O₂ (MW: 205.17)
UV/Visible Max absorption expected in the UV region due to aromatic and nitro groups.Not specified.Available in NIST WebBook.[2]

Note: The anticipated data for this compound is inferred from the general chemical shifts and absorption frequencies of the functional groups present in the molecule.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results. Below are generalized methodologies for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required.

  • Data Analysis: Integrate proton signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to assign signals to specific atoms in the molecule.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Samples can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as O-H, N-H, C=N, N-N, and NO₂.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

4. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and for quantitative analysis.

  • Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis).

  • Mobile Phase: A mixture of polar and non-polar solvents, such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

  • Stationary Phase: A C18 reverse-phase column is commonly used for this type of compound.

  • Method: Develop a gradient or isocratic elution method to achieve good separation of the main compound from any impurities.

  • Data Analysis: Determine the retention time of the compound and calculate the purity based on the peak area percentage.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a novel chemical entity like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantitative Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Elemental Elemental Analysis Purification->Elemental Data_Analysis Comprehensive Data Analysis & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Elemental->Data_Analysis

Caption: Analytical workflow for the synthesis and characterization of this compound.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to build a complete profile of the compound. The logical flow of data interpretation is depicted below.

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spec Compound->MS HPLC HPLC Compound->HPLC Structure Molecular Structure (Connectivity) NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Purity Purity HPLC->Purity Final_Confirmation Confirmed Identity & Purity Structure->Final_Confirmation Functional_Groups->Final_Confirmation Molecular_Weight->Final_Confirmation Purity->Final_Confirmation

Caption: Interrelation of analytical techniques for the comprehensive characterization of the target compound.

References

A Comparative Study of the Electrochemical Properties of Nitrophenyl Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electrochemical properties of nitrophenyl tetrazole derivatives, offering insights for researchers, scientists, and professionals in drug development. The electrochemical behavior of these compounds, particularly the reduction of the nitro group, is of significant interest for understanding their reaction mechanisms, potential as corrosion inhibitors, and applications in medicinal chemistry.

Data Presentation

Table 1: Comparative Electrochemical Data of Nitrophenyl-Substituted Formazans

CompoundAnodic Peak Potential (Epa, V)Cathodic Peak Potential (Epc, V)
1-(o-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan-1.217-0.662
1-(m-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan-1.215-0.675
1-(p-nitrophenyl)-3-(m-nitrophenyl)-5-phenylformazan-1.272-0.785

Data extracted from a study on nitrophenyl-substituted formazans, which are structurally similar to nitrophenyl tetrazoles and provide insight into the expected electrochemical trends. The potentials are versus a Ag/AgNO3 reference electrode in DMSO.[1]

The data suggests that the position of the nitro group influences the ease of reduction, with the para-substituted isomer showing a more negative reduction potential compared to the ortho and meta isomers in this particular formazan series.[1] This trend is often attributed to the electronic effects of the substituent on the electron density of the molecule.

Experimental Protocols

The following is a detailed methodology for cyclic voltammetry experiments, based on protocols used for studying the electrochemical properties of related nitroaromatic compounds.

Cyclic Voltammetry (CV) Protocol

  • Instrumentation: A computerized electrochemical workstation (e.g., CHI Instrument 660 B system) is used for all measurements.[1]

  • Electrochemical Cell: A standard three-electrode cell is employed.[1]

    • Working Electrode: A platinum electrode (e.g., CHI102) or a glassy carbon electrode is typically used. The electrode surface is polished with alumina slurry and sonicated in a suitable solvent before each experiment to ensure a clean and reproducible surface.

    • Reference Electrode: A silver/silver nitrate (Ag/AgNO₃) electrode in the same solvent as the analyte solution is commonly used for non-aqueous electrochemistry.[1] For aqueous solutions, a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is standard.

    • Auxiliary (Counter) Electrode: A platinum wire serves as the counter electrode.[1]

  • Analyte and Electrolyte Solution:

    • The nitrophenyl tetrazole derivative is dissolved in a suitable solvent, typically an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) for organic compounds, to a concentration of approximately 1 mM.

    • A supporting electrolyte, such as 0.1 M tetrabutylammonium tetrafluoroborate (TBATFB), is added to the solution to ensure sufficient conductivity.[1]

  • Experimental Procedure:

    • The electrochemical cell is assembled with the three electrodes immersed in the analyte solution.

    • The solution is deaerated by purging with an inert gas (e.g., high-purity argon or nitrogen) for at least 10 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. An inert atmosphere is maintained over the solution during the experiment.[1]

    • The cyclic voltammogram is recorded by scanning the potential from an initial value (where no faradaic current is observed) to a final potential and then reversing the scan back to the initial potential. The scan rate can be varied (e.g., from 50 to 500 mV/s) to investigate the nature of the electrochemical processes.

    • The resulting plot of current versus potential provides information on the oxidation and reduction potentials of the analyte.

Mandatory Visualization

The following diagrams illustrate the general workflow of a cyclic voltammetry experiment and the typical electrochemical reduction pathway of a nitroaromatic compound.

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis dissolve Dissolve Nitrophenyl Tetrazole in Solvent add_electrolyte Add Supporting Electrolyte (e.g., TBATFB) dissolve->add_electrolyte assemble_cell Assemble Three-Electrode Cell (Working, Reference, Counter) add_electrolyte->assemble_cell deaeration Deaerate with Inert Gas (e.g., Argon) assemble_cell->deaeration set_parameters Set Scan Parameters (Potential Range, Scan Rate) deaeration->set_parameters run_scan Run Potential Scan set_parameters->run_scan record_data Record Current vs. Potential run_scan->record_data plot_cv Plot Cyclic Voltammogram record_data->plot_cv determine_potentials Determine Peak Potentials (Epa, Epc) plot_cv->determine_potentials

Caption: Experimental workflow for cyclic voltammetry analysis.

reduction_pathway RNO2 R-NO₂ (Nitrophenyl Tetrazole) RNO2_radical [R-NO₂]⁻˙ (Nitro Radical Anion) RNO2->RNO2_radical + e⁻ RNO2_dianion [R-NO₂]²⁻ (Nitro Dianion) RNO2_radical->RNO2_dianion + e⁻ RNO R-NO (Nitroso Derivative) RNO2_dianion->RNO + H₂O, -2OH⁻ RNHOH R-NHOH (Hydroxylamine Derivative) RNO->RNHOH + 2e⁻, + 2H⁺ RNH2 R-NH₂ (Amino Derivative) RNHOH->RNH2 + 2e⁻, + 2H⁺

Caption: General electrochemical reduction pathway of a nitro group.

References

Hypothetical Mechanism of Action and Validation Framework for 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Antibacterial Mechanism and a Guide to its Experimental Validation

For distribution to: Researchers, scientists, and drug development professionals.

Introduction:

The therapeutic potential of tetrazole-containing compounds has been widely recognized, with various derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The specific compound, 1-(3-nitrophenyl)-1H-tetrazol-5-ol, is a member of this versatile class of heterocycles. However, to date, a definitive mechanism of action has not been elucidated in published literature. This guide proposes a hypothetical mechanism of action for this compound as an antibacterial agent and provides a comprehensive framework of experimental protocols to validate this hypothesis. The proposed mechanism is based on the known activities of structurally related nitrophenyl and tetrazole-containing molecules.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

It is hypothesized that this compound exerts its antibacterial effect by targeting and inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial drugs. The proposed interaction involves the tetrazole moiety chelating with magnesium ions in the active site of the GyrA subunit, while the nitrophenyl group forms hydrophobic and electrostatic interactions with key amino acid residues, leading to the stabilization of the gyrase-DNA cleavage complex and subsequent inhibition of DNA re-ligation.

Comparison with Alternative Mechanisms

While inhibition of DNA gyrase is the primary hypothesis, other potential mechanisms of action for antibacterial compounds include:

  • Inhibition of protein synthesis: Targeting the bacterial ribosome.

  • Disruption of cell wall synthesis: Interfering with the formation of peptidoglycan.

  • Inhibition of metabolic pathways: Blocking the synthesis of essential molecules like folate.

The experimental framework outlined below is designed to specifically investigate the DNA gyrase inhibition hypothesis and differentiate it from these alternatives.

Experimental Validation Framework

To validate the proposed mechanism of action, a multi-faceted experimental approach is required. This section details the necessary protocols, from initial screening to target engagement and cellular effects.

Experimental Workflow

G cluster_0 Phase 1: In Vitro Activity cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Cellular Mechanism cluster_3 Phase 4: Target Engagement & Resistance A Minimum Inhibitory Concentration (MIC) Assay B Bactericidal vs. Bacteriostatic (MBC Assay) A->B C DNA Gyrase Supercoiling Inhibition Assay A->C D Topoisomerase IV Decatenation Assay C->D F DNA Damage Assay (e.g., Comet Assay) C->F E Human Topoisomerase II Inhibition Assay D->E G Macromolecular Synthesis Inhibition Assays F->G H Gyrase Subunit Binding (e.g., SPR or MST) F->H I Spontaneous Resistance Mutation Studies H->I

Caption: Experimental workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Method: A broth microdilution method is employed. Serial dilutions of the compound are prepared in 96-well plates containing bacterial growth medium. A standardized inoculum of each bacterial strain is added to the wells. The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed. Ciprofloxacin can be used as a positive control.

2. DNA Gyrase Supercoiling Inhibition Assay:

  • Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of DNA gyrase.

  • Method: Purified E. coli DNA gyrase is incubated with relaxed circular plasmid DNA (the substrate) in the presence of ATP and varying concentrations of this compound. The reaction is allowed to proceed at 37°C for 1 hour and then stopped. The different topological forms of the plasmid DNA (relaxed vs. supercoiled) are separated by agarose gel electrophoresis and visualized by staining with a fluorescent dye. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA.

3. Macromolecular Synthesis Inhibition Assays:

  • Objective: To determine the effect of the compound on the synthesis of DNA, RNA, and protein in bacterial cells.

  • Method: Bacterial cultures are treated with the compound at its MIC. Radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) are added to the cultures at different time points. The incorporation of the radiolabeled precursors into the respective macromolecules is measured over time by scintillation counting. Specific inhibition of DNA synthesis would support the proposed mechanism.

4. Spontaneous Resistance Mutation Studies:

  • Objective: To identify the genetic basis of resistance to this compound, which can confirm its cellular target.

  • Method: A large population of a susceptible bacterial strain (e.g., E. coli) is plated on agar containing the compound at a concentration 4-8 times the MIC. Colonies that grow are selected as resistant mutants. The gyrA and gyrB genes (encoding the subunits of DNA gyrase) from these resistant mutants are sequenced to identify mutations that are not present in the wild-type strain. The presence of mutations in these genes would provide strong evidence that DNA gyrase is the target.

Hypothetical Data Presentation

The following tables present hypothetical data that would support the proposed mechanism of action.

Table 1: Antibacterial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)
S. aureus ATCC 29213Positive4
B. subtilis ATCC 6633Positive2
E. coli ATCC 25922Negative8
P. aeruginosa ATCC 27853Negative32
Ciprofloxacin-0.25 - 1

Table 2: In Vitro Inhibitory Activity against Topoisomerases

EnzymeIC₅₀ (µM)
E. coli DNA Gyrase5
E. coli Topoisomerase IV25
Human Topoisomerase II>100

Table 3: Effect on Macromolecular Synthesis in E. coli

MacromoleculeInhibition at MIC after 30 min
DNA Synthesis92%
RNA Synthesis25%
Protein Synthesis15%

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the proposed molecular interactions leading to the inhibition of DNA gyrase.

G cluster_0 DNA Gyrase Active Site cluster_1 Inhibitor cluster_2 Outcome A GyrA Subunit B DNA Strand C Mg2+ ion E Stabilization of Gyrase-DNA Complex C->E D 1-(3-nitrophenyl)- 1H-tetrazol-5-ol D->A Hydrophobic & Electrostatic Interactions by Nitrophenyl Group D->C Chelation by Tetrazole Moiety F Inhibition of DNA Re-ligation E->F G Bacterial Cell Death F->G

Caption: Proposed interaction of the compound with the DNA gyrase-DNA complex.

Conclusion

The proposed mechanism of action, centered on the inhibition of bacterial DNA gyrase, provides a plausible explanation for the potential antibacterial activity of this compound. The experimental framework detailed in this guide offers a systematic and robust approach to validate this hypothesis. Successful validation would establish this compound as a promising lead for the development of new antibacterial agents.

References

comparison of synthetic methodologies for 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic methodologies for the preparation of 1-(3-nitrophenyl)-1H-tetrazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The comparison focuses on key performance indicators such as reaction yield, number of steps, and starting materials, supported by experimental data from analogous reactions in the scientific literature. Detailed experimental protocols are provided for each method.

At a Glance: Comparison of Synthetic Methodologies

ParameterMethodology 1: Cycloaddition of 3-Nitrophenyl IsocyanateMethodology 2: Multi-step Synthesis from 3-Nitroaniline
Starting Material 3-Nitrophenyl isocyanate3-Nitroaniline
Key Intermediates None (One-pot)3-Nitrophenyl isothiocyanate, 1-(3-nitrophenyl)-1H-tetrazole-5-thiol
Number of Steps 13
Overall Yield Good to Excellent (estimated)Moderate (estimated)
Reaction Conditions Moderate temperature, use of Lewis acidVarying temperatures, use of thiophosgene and oxidizing agents
Advantages High atom economy, shorter reaction sequenceReadily available starting material
Disadvantages Isocyanates can be moisture-sensitiveLonger reaction sequence, use of toxic reagents (thiophosgene)

Methodology 1: [3+2] Cycloaddition of 3-Nitrophenyl Isocyanate with Sodium Azide

This one-step synthesis involves the direct reaction of 3-nitrophenyl isocyanate with sodium azide, which undergoes a [3+2] cycloaddition to form the tetrazolone ring. This method is highly efficient due to its convergent nature.

Experimental Protocol:

Step 1: Synthesis of this compound

To a solution of 3-nitrophenyl isocyanate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), is added aluminum chloride (0.1-1.0 eq) as a Lewis acid catalyst. Sodium azide (1.0-1.5 eq) is then added portion-wise, and the reaction mixture is stirred at a temperature ranging from room temperature to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water and acidified with a mineral acid (e.g., HCl). The precipitated product is collected by filtration, washed with water, and dried to afford this compound.

Note: While a specific yield for this compound is not available in the reviewed literature, similar reactions for the synthesis of 1-substituted-5(4H)-tetrazolinones report good to excellent yields.

Logical Workflow for Methodology 1

isocyanate 3-Nitrophenyl Isocyanate reaction [3+2] Cycloaddition isocyanate->reaction DMF, AlCl3 azide Sodium Azide azide->reaction product This compound workup Aqueous Workup & Filtration reaction->workup Quenching & Acidification workup->product

Caption: One-step synthesis of this compound.

Methodology 2: Multi-step Synthesis from 3-Nitroaniline

This pathway involves a three-step sequence starting from the readily available 3-nitroaniline. The key steps are the conversion of the aniline to an isothiocyanate, formation of a tetrazole-5-thione, and subsequent oxidation to the desired tetrazol-5-ol.

Experimental Protocols:

Step 1: Synthesis of 1-isothiocyanato-3-nitrobenzene

3-Nitroaniline (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform. Thiophosgene (1.1 eq) is added dropwise at 0 °C, followed by the addition of a base such as triethylamine or pyridine to neutralize the HCl formed. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield 1-isothiocyanato-3-nitrobenzene, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(3-nitrophenyl)-1H-tetrazole-5-thiol

1-Isothiocyanato-3-nitrobenzene (1.0 eq) and sodium azide (1.5 eq) are suspended in water. Pyridine is added as a base, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the product precipitates from the reaction mixture. The solid is collected by filtration, washed with water, and dried to give 1-(3-nitrophenyl)-1H-tetrazole-5-thiol. Based on analogous reactions, yields for this step are generally high.

Step 3: Synthesis of this compound

The 1-(3-nitrophenyl)-1H-tetrazole-5-thiol (1.0 eq) is dissolved in a suitable solvent such as acetic acid or an alcohol-water mixture. An oxidizing agent, such as hydrogen peroxide, potassium permanganate, or nitric acid, is added portion-wise at a controlled temperature. The reaction is monitored by TLC until the starting thione is completely converted. The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford pure this compound.

Logical Workflow for Methodology 2

aniline 3-Nitroaniline isothiocyanate 3-Nitrophenyl isothiocyanate aniline->isothiocyanate Thiophosgene, Base thione 1-(3-nitrophenyl)-1H-tetrazole-5-thiol isothiocyanate->thione NaN3, Pyridine, H2O product This compound thione->product Oxidizing Agent

Caption: Multi-step synthesis from 3-nitroaniline.

Conclusion

Both methodologies present viable routes for the synthesis of this compound. Methodology 1, the [3+2] cycloaddition of the corresponding isocyanate, offers a more direct and atom-economical approach, likely resulting in a higher overall yield in a single step. However, the starting 3-nitrophenyl isocyanate may be less readily available and more sensitive to handling than 3-nitroaniline.

Methodology 2 provides a more classical, multi-step approach starting from a common and inexpensive precursor. While this route is longer and may result in a lower overall yield, it avoids the direct handling of potentially unstable isocyanates. The choice of methodology will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and tolerance for multi-step procedures and potentially hazardous reagents. Further optimization of reaction conditions for both routes could lead to improved yields and efficiency.

confirming the structure of 1-(3-nitrophenyl)-1H-tetrazol-5-ol using advanced spectroscopic techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Confirmation of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of heterocyclic compounds is paramount in chemical research and drug development. This compound, a molecule of interest due to the versatile applications of tetrazole derivatives, presents a classic case of potential tautomerism, existing in equilibrium with its amide-like form, 1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one. This guide provides a comparative analysis using advanced spectroscopic techniques to definitively confirm the correct structure.

Structural Alternatives: The Tautomeric Challenge

The primary challenge in identifying this compound lies in distinguishing it from its stable tautomer. The two key forms are:

  • This compound (Hydroxy Form): Characterized by an aromatic tetrazole ring and a hydroxyl group at the C5 position.

  • 1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one (Keto Form): Features a carbonyl group at the C5 position and a proton on a ring nitrogen.

Advanced spectroscopic methods provide the necessary evidence to differentiate these two structures conclusively.

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates a logical workflow for the structural analysis of the synthesized compound, moving from preliminary characterization to definitive confirmation.

Structural_Confirmation_Workflow cluster_0 Initial Analysis cluster_1 Decision & Advanced Analysis cluster_2 Conclusion Compound Synthesized Compound FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS 1D_NMR 1D NMR (¹H, ¹³C) Compound->1D_NMR Decision Ambiguity in Structure? FTIR->Decision MS->Decision 1D_NMR->Decision 2D_NMR 2D NMR (HSQC, HMBC) Decision->2D_NMR Yes Confirmed Structure Confirmed Decision->Confirmed No 2D_NMR->Confirmed

Caption: Logical workflow for confirming molecular structure.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the hydroxy and keto tautomers. These predictions are based on established values for analogous chemical structures.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
NucleusFeatureThis compound (Hydroxy Form)1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one (Keto Form)Rationale for Differentiation
¹H NMR Aromatic H's~ δ 7.8-8.6 ppm (4H, m)~ δ 7.8-8.6 ppm (4H, m)Aromatic region will be complex for both but similar.
-OH / -NH~ δ 11.0-14.0 ppm (1H, broad s)~ δ 9.0-11.0 ppm (1H, broad s)The acidic -OH proton is typically more deshielded than the -NH proton.
¹³C NMR Aromatic C's~ δ 120-150 ppm (6 signals)~ δ 120-150 ppm (6 signals)Aromatic region will be similar for both tautomers.
C5 (Tetrazole) ~ δ 155-165 ppm ~ δ 170-180 ppm Key Differentiator: The C5 carbon in the hydroxy form is part of an aromatic system, while in the keto form, it is a carbonyl carbon (C=O), resulting in a significant downfield shift.
Table 2: Predicted FTIR and Mass Spectrometry Data
TechniqueFeatureThis compound (Hydroxy Form)1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one (Keto Form)Rationale for Differentiation
FTIR O-H / N-H Stretch~ 3200-3500 cm⁻¹ (broad, O-H)~ 3100-3300 cm⁻¹ (N-H)The O-H stretch is typically broader than the N-H stretch.
C=O Stretch Absent ~ 1680-1720 cm⁻¹ (strong) Key Differentiator: The presence of a strong carbonyl absorption band is definitive evidence for the keto tautomer.
NO₂ Stretch~ 1530 & 1350 cm⁻¹~ 1530 & 1350 cm⁻¹Nitro group stretches will be present in both forms.
MS (EI) Molecular Ion [M]⁺m/z = 207m/z = 207Both tautomers have the same molecular weight.
FragmentationLoss of N₂ (m/z 179), HN₃ (m/z 164)[1]Loss of N₂ (m/z 179), HNCO (isocyanate pathway)Fragmentation pathways can differ. The loss of HN₃ is characteristic of many tetrazoles, while fragmentation involving the carbonyl group would suggest the keto form.[1][2]

Advanced Spectroscopic Confirmation: 2D NMR

When 1D NMR and FTIR data are ambiguous, 2D NMR experiments provide definitive evidence by revealing through-bond correlations between nuclei.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[3] For the keto tautomer, the N-H proton signal would show no correlation in the HSQC spectrum, as it is not bonded to a carbon atom. For the hydroxy form, the O-H proton would similarly show no correlation. The primary use here is to assign the protons to their attached aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful technique for this specific problem. It shows correlations between protons and carbons that are 2 to 4 bonds away.

    • Evidence for Hydroxy Form: The protons on the nitrophenyl ring (especially the proton at C2' or C6' of the phenyl ring) should show a long-range correlation (3-bond) to the C5 carbon of the tetrazole ring. Observing this correlation to a carbon signal at ~160 ppm would strongly support the hydroxy structure.

    • Evidence for Keto Form: If the same aromatic protons show a correlation to a carbonyl carbon signal at ~175 ppm, this would be conclusive evidence for the keto tautomer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • ¹H NMR: Acquire spectra with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Acquire spectra using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • 2D NMR (HSQC/HMBC): Utilize standard Bruker pulse programs (e.g., hsqcedetgpsp for HSQC and hmbcgplpndqf for HMBC). Optimize the long-range coupling constant (D6) for HMBC to 8 Hz to observe typical 2- and 3-bond J-couplings.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FTIR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrument: Agilent 70-eV electron impact (EI) mass spectrometer or equivalent.

  • Sample Introduction: Introduce the sample via a direct insertion probe.

  • Data Acquisition: Heat the probe from 50°C to 250°C at a rate of 20°C/min. Acquire mass spectra over a range of m/z 40-500.

By systematically applying these techniques and comparing the resulting data against the expected values, researchers can confidently and unambiguously confirm the structure of this compound, distinguishing it from its tautomeric form.

References

Benchmarking Corrosion Inhibitors: A Comparative Analysis of Nitrophenyl Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and chemical engineering, this guide provides a comparative analysis of the corrosion inhibition performance of 1-(3-nitrophenyl)-1H-tetrazol-5-ol and related nitrophenyl tetrazole and triazole derivatives. This document summarizes key performance data, details experimental methodologies, and visualizes workflows to aid in the selection and development of effective corrosion inhibitors.

Comparative Performance of Nitrophenyl Corrosion Inhibitors

The following table summarizes the corrosion inhibition efficiency and key experimental parameters for several nitrophenyl-containing heterocyclic compounds, providing a benchmark for the expected performance of this compound.

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Optimal Concentration
(1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM)C38 Steel1M HCl> 93Not Specified
1-(4-nitrophenyl)-5-amino-1H-tetrazole316L Stainless SteelH₂SO₄Not SpecifiedNot Specified
5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT)Mild Steel1M HCl88.60.5 mM
1-Phenyl-1H-tetrazole-5-thiol (PTZ)Q235 Steel1M HCl97.15 mM
1-Phenyl-1H-tetrazol (PHT)X65 Steel0.5 M H₂SO₄92.11 mM

Detailed Experimental Protocols

The evaluation of these corrosion inhibitors involved a suite of electrochemical and surface analysis techniques. The methodologies employed in the cited studies are detailed below.

Electrochemical Measurements

Potentiodynamic Polarization (PDP): This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr). The working electrode (metal specimen) is polarized from a cathodic to an anodic potential at a slow scan rate. The resulting Tafel plots are extrapolated to obtain the corrosion parameters. A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition. The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance data is often represented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot in the presence of the inhibitor suggests an increase in the charge transfer resistance (R_ct) and the formation of a protective film on the metal surface. The inhibition efficiency can also be calculated from the R_ct values:

IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100

where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Weight Loss Measurements

This is a conventional and straightforward method to determine the corrosion rate. Pre-weighed metal specimens are immersed in the corrosive solution with and without the inhibitor for a specific duration. After immersion, the specimens are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

Surface Analysis

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the metal specimens before and after exposure to the corrosive environment. In the presence of an effective inhibitor, the SEM images typically show a smoother surface with less pitting and corrosion damage compared to the uninhibited specimen.

Visualizing Experimental Workflows

The following diagrams illustrate the typical experimental workflows for evaluating corrosion inhibitors.

experimental_workflow cluster_preparation Sample Preparation cluster_electrochemical Electrochemical Testing cluster_analysis Data Analysis & Surface Characterization Metal_Specimen Metal Specimen (e.g., Mild Steel) Polishing Mechanical Polishing Metal_Specimen->Polishing Cleaning Degreasing & Cleaning (e.g., with acetone, ethanol) Polishing->Cleaning Drying Drying Cleaning->Drying Electrochemical_Cell Three-Electrode Cell (Working, Counter, Reference) Drying->Electrochemical_Cell Corrosive_Solution Corrosive Medium (e.g., 1M HCl) Inhibitor_Addition Addition of Inhibitor Corrosive_Solution->Inhibitor_Addition Inhibitor_Addition->Electrochemical_Cell Potentiodynamic_Polarization Potentiodynamic Polarization Electrochemical_Cell->Potentiodynamic_Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical_Cell->EIS SEM_Analysis Surface Morphology (SEM) Electrochemical_Cell->SEM_Analysis Data_Analysis Calculation of Inhibition Efficiency Potentiodynamic_Polarization->Data_Analysis EIS->Data_Analysis

Caption: General workflow for electrochemical evaluation of corrosion inhibitors.

weight_loss_workflow cluster_preparation Sample Preparation cluster_immersion Immersion Test cluster_post_immersion Post-Immersion Processing cluster_calculation Calculation Metal_Specimen Metal Specimen Initial_Weight Weighing (W1) Metal_Specimen->Initial_Weight Immersion_Blank Immersion Initial_Weight->Immersion_Blank Immersion_Inhibitor Immersion Initial_Weight->Immersion_Inhibitor Corrosive_Solution_Blank Corrosive Medium (Blank) Corrosive_Solution_Blank->Immersion_Blank Corrosive_Solution_Inhibitor Corrosive Medium + Inhibitor Corrosive_Solution_Inhibitor->Immersion_Inhibitor Cleaning Cleaning & Removal of Corrosion Products Immersion_Blank->Cleaning Immersion_Inhibitor->Cleaning Final_Weight Drying & Weighing (W2) Cleaning->Final_Weight Corrosion_Rate Corrosion Rate Calculation Final_Weight->Corrosion_Rate IE_Calculation Inhibition Efficiency Calculation Corrosion_Rate->IE_Calculation

Caption: Workflow for the weight loss method of corrosion inhibition assessment.

Conclusion

The available data on nitrophenyl-substituted tetrazole and triazole derivatives suggest that these classes of compounds are highly effective corrosion inhibitors for various metals in acidic media. The high inhibition efficiencies observed for compounds like (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine and 1-Phenyl-1H-tetrazole-5-thiol indicate that this compound is also likely to exhibit significant corrosion inhibiting properties. The presence of the nitro group and the tetrazole ring, both of which can participate in adsorption processes on the metal surface, are key structural features contributing to their performance. Further experimental investigation is warranted to quantify the specific performance of this compound and to optimize its application as a corrosion inhibitor.

Comparative Thermal Analysis of 1-Phenyl-1H-tetrazole Analogs Reveals Substituent Effects on Stability

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative guide on the thermal properties of 1-(3-nitrophenyl)-1H-tetrazol-5-ol analogs, providing key data for researchers in energetic materials and medicinal chemistry. While thermal analysis data for this compound is not publicly available in the reviewed literature, this guide presents a comprehensive thermal analysis of its closest structural analogs: substituted 1-phenyl-1H-tetrazoles.

This report summarizes the thermal behavior of several 1-phenyl-1H-tetrazole derivatives, investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data reveals that substituents on the phenyl ring significantly influence the decomposition temperature and energy release of these compounds. The insights are particularly relevant for the development of stable, high-energy materials and for understanding the thermal liability of tetrazole-containing pharmaceuticals.

The analysis focuses on a series of compounds including 1-phenyl-1H-tetrazole and its chloro-, methoxy-, and nitro-substituted analogs. A key finding is that the tetrazole ring for these compounds decomposes exothermically at temperatures ranging from 190°C to 240°C[1]. The nitro-substituted analog, 1-(4-nitrophenyl)-1H-tetrazole, is of particular interest due to its structural similarity to the target compound.

Quantitative Thermal Decomposition Data

The thermal properties of 1-phenyl-1H-tetrazole and its analogs are summarized below. The data is extracted from a comprehensive study by Yılmaz et al. (2014), which provides a baseline for understanding how different functional groups affect thermal stability.

CompoundSubstituent (Position)Melting Point (°C)TGA Onset (°C)DTG Peak (°C)Mass Loss (%)DSC Peak (°C)ΔHdec (J g-1)
I H (para)66.5231.5243.663.8240.2-1523
III Cl (para)149.8227.1243.229.5240.9-607
V OCH₃ (para)99.4224.2238.929.1237.9-700
VI NO₂ (para)171.3219.0232.052.0230.1-1604

Data sourced from Yılmaz et al., Journal of Thermal Analysis and Calorimetry, 2014.[1][2]

From the data, the 1-(4-nitrophenyl)-1H-tetrazole (VI) exhibits the lowest decomposition onset temperature (219.0°C) but releases the highest amount of energy upon decomposition (-1604 J g⁻¹). This suggests that the electron-withdrawing nitro group decreases the thermal stability of the molecule while increasing its energetic output. In contrast, analogs with electron-donating or less electron-withdrawing groups show slightly higher decomposition temperatures and lower energy release.

Experimental Protocols

The data presented was obtained using the following methodologies, ensuring reproducibility and accuracy.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • Instrument: SII TG/DTA 6300 thermal analyzer.

  • Sample Pans: Alumina pans.

  • Sample Mass: Approximately 2–3 mg.

  • Atmosphere: Dry nitrogen.

  • Flow Rate: 100 mL min⁻¹.

  • Heating Rate: 10°C min⁻¹.

  • Temperature Range: Ambient to 600°C.

This standard procedure allows for the precise measurement of mass loss and heat flow as a function of temperature, providing critical data on melting points, decomposition temperatures, and reaction enthalpies.[1]

Visualizing the Analysis Workflow

To understand the logical flow of a comparative thermal analysis study, the following diagram illustrates the key steps from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Comparison A Synthesize or Procure This compound and Analogs B Characterize & Purify (NMR, IR, EA) A->B C Perform TGA Analysis (Nitrogen Atmosphere, 10°C/min) B->C D Perform DSC Analysis (Nitrogen Atmosphere, 10°C/min) B->D E Extract Key Parameters: - Onset Temperature - Peak Temperature - Mass Loss (%) C->E F Extract Key Parameters: - Melting Point - Peak Temperature - Enthalpy (ΔH) D->F G Tabulate Data for All Compounds E->G F->G H Compare Thermal Stability & Energetic Properties G->H I Relate Substituent Effects to Thermal Behavior H->I J Final Comparison Report I->J Publish Guide

Caption: Workflow for comparative TGA/DSC analysis of tetrazole analogs.

This guide provides a foundational understanding of the thermal behavior of nitrophenyl-tetrazoles based on the closest available data. Further experimental research on this compound itself is necessary to directly ascertain its thermal properties and fully understand the influence of the 5-ol substituent.

References

validation of a computational model for predicting the properties of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Theoretical Predictions with Experimental Data

This guide provides a detailed comparison of computationally predicted properties of 5-(4-nitrophenyl)-1H-tetrazole with its experimentally determined spectroscopic data. The aim is to offer researchers, scientists, and drug development professionals a clear framework for the validation of computational models in the characterization of novel tetrazole derivatives. The following sections present a side-by-side analysis of theoretical and experimental data, detail the methodologies employed, and visualize the validation workflow.

Data Presentation: A Comparative Analysis

The validation of the computational model is assessed by comparing the predicted molecular properties with experimental findings. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm)

ProtonExperimental ¹H NMR (ppm)Calculated ¹H NMR (ppm)Difference (ppm)
H-2', H-6'8.398.520.13
H-3', H-5'8.308.410.11

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm)

CarbonExperimental ¹³C NMR (ppm)Calculated ¹³C NMR (ppm)Difference (ppm)
C-5155.9154.2-1.7
C-1'131.0130.5-0.5
C-2', C-6'128.6127.9-0.7
C-3', C-5'125.1124.3-0.8
C-4'149.2148.7-0.5

Table 3: Comparison of Key Experimental and Calculated IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated IR (cm⁻¹)Assignment
N-H Stretch34483455Tetrazole N-H stretch
C-H Stretch (Aromatic)3109, 30803115, 3085Phenyl C-H stretch
C=N/C=C Stretch1562, 14881558, 1490Tetrazole/Phenyl ring stretch
Asymmetric NO₂ Stretch15321535Nitro group stretch
Symmetric NO₂ Stretch1357, 13401350Nitro group stretch

Note: Due to the absence of a publicly available crystal structure for 5-(4-nitrophenyl)-1H-tetrazole, a direct comparison of bond lengths and angles is not included.

Experimental and Computational Protocols

A robust comparison requires well-defined methodologies for both the experimental characterization and the computational modeling.

Experimental Protocols

The experimental data cited in this guide were obtained from publicly available resources. The general procedures for acquiring such data are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are commonly obtained using the KBr pellet method on a spectrometer in the range of 4000-400 cm⁻¹. The resulting spectra provide information on the functional groups present in the molecule.

Computational Modeling Protocol

The theoretical calculations were performed using Density Functional Theory (DFT), a widely used and reliable method for predicting the properties of organic molecules.

  • Software: Gaussian 16 suite of programs.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p) for all atoms.

  • Geometry Optimization: The molecular geometry was optimized in the gas phase without any symmetry constraints. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

  • NMR and IR Spectra Prediction: The NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method, with TMS as the reference standard. The vibrational frequencies and IR intensities were calculated from the optimized geometry. A scaling factor of 0.967 was applied to the calculated harmonic vibrational frequencies to account for anharmonicity.

Visualization of the Validation Process

The following diagrams illustrate the logical workflow of this computational validation study.

Computational_Validation_Workflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_comparison Validation exp_synthesis Synthesis of 5-(4-nitrophenyl)-1H-tetrazole exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir compare_nmr Compare Experimental and Calculated NMR Shifts exp_nmr->compare_nmr compare_ir Compare Experimental and Calculated IR Frequencies exp_ir->compare_ir comp_setup Model Setup (B3LYP/6-311++G(d,p)) comp_opt Geometry Optimization comp_setup->comp_opt comp_freq Frequency Calculation (IR) comp_opt->comp_freq comp_nmr NMR Shielding Calculation comp_opt->comp_nmr comp_freq->compare_ir comp_nmr->compare_nmr

Caption: Workflow for the validation of the computational model.

Logical_Relationship_Diagram Target Target Molecule: 5-(4-nitrophenyl)-1H-tetrazole Exp_Data Experimental Data (NMR, IR) Target->Exp_Data is characterized by Comp_Model Computational Model (DFT/B3LYP) Target->Comp_Model is modeled by Comparison Direct Comparison Exp_Data->Comparison serves as benchmark for Predicted_Props Predicted Properties (NMR, IR) Comp_Model->Predicted_Props yields Predicted_Props->Comparison is compared against Validation Model Validation Comparison->Validation leads to

Safety Operating Guide

Essential Safety and Operational Guide for 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification

Based on analogous compounds, 1-(3-nitrophenyl)-1H-tetrazol-5-ol is presumed to present the following hazards:

  • Flammability: Flammable solid that can be ignited by heat, sparks, or flames.[1][2]

  • Explosive Potential: May decompose explosively when subjected to heat, shock, or friction.[1][3] The primary hazard is from the blast effect, where the entire quantity can explode instantly.[1][3]

  • Health Hazards:

    • Causes skin irritation.[1]

    • Causes serious eye irritation.[1]

    • May cause respiratory irritation.[4]

    • Harmful if swallowed.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles must be worn to protect against liquid splashes and chemical vapors. A face shield should be worn over goggles during procedures with a high risk of splashing or explosion.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[6][7] For prolonged handling, consider double-gloving or using heavier-duty gloves. Gloves must be inspected before use and changed immediately upon contamination.[1][8]
Body Protection Flame-Resistant Lab CoatA lab coat made of 100% cotton or other flame-resistant material is required.[9][10] It should be fully buttoned to cover as much skin as possible.[6]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills and falling objects.[6][7]
Respiratory Protection Respirator (as needed)If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a respirator is necessary.[6][8] Use requires prior medical evaluation and fit testing.[6]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is critical for safety. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Pre-Task Hazard Assessment B Don Appropriate PPE (See Table 1) A->B C Prepare and Verify Fume Hood Operation B->C D Ground/Bond Container and Receiving Equipment C->D E Carefully Weigh/Dispense Compound D->E F Keep Away from Ignition Sources (Heat, Sparks, Flames) E->F G Tightly Close Container F->G H Decontaminate Work Area G->H I Dispose of Waste (See Section 5) H->I J Remove and Doff PPE I->J K Wash Hands Thoroughly J->K

Workflow for handling this compound.

Methodology:

  • Preparation:

    • Conduct a thorough pre-task hazard assessment to identify all potential risks.

    • Put on all required personal protective equipment as detailed in the table above.[4][7]

    • Ensure the chemical fume hood is functioning correctly.

  • Handling:

    • To prevent static discharge, ground and bond the container and any receiving equipment.[1][2]

    • When weighing or transferring the compound, do so carefully to avoid creating dust.[8]

    • Keep the compound away from all potential ignition sources, including open flames, hot surfaces, and sparks.[1][9] No smoking in the handling area.[2]

  • Post-Handling:

    • Securely close the container when not in use.[2]

    • Clean and decontaminate the work surface.

    • Segregate and dispose of all waste according to the disposal plan.

    • Remove PPE, being careful to avoid contaminating skin.

    • Wash hands thoroughly with soap and water after handling the chemical.[5]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Response Flowchart

G cluster_exposure Personal Exposure cluster_spill Spill or Fire Start Emergency Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Spill Chemical Spill Start->Spill Fire Fire Start->Fire A A Skin->A Remove contaminated clothing. Wash skin with soap and water for 15 mins. B B Eyes->B Rinse cautiously with water for 15 mins. Remove contact lenses if possible. C C Inhale->C Move to fresh air. If breathing is difficult, give oxygen. D D Ingest->D Rinse mouth with water. Do NOT induce vomiting. E E Spill->E Evacuate area. Remove ignition sources. Cover with inert absorbent material. F F Fire->F Evacuate area immediately. Use dry powder, CO2, or foam extinguisher. Do NOT use a heavy water stream. Seek Seek A->Seek Seek medical attention if irritation persists. B->Seek C->Seek D->Seek G G E->G Collect waste in a sealed container for hazardous disposal. H H F->H Fight fire from a distance due to explosion risk.

Emergency response procedures for various incidents.

Methodology:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][8] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[8] Seek immediate medical attention.[5]

  • Spill: Evacuate the area and remove all sources of ignition.[1][8] Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand or earth). Sweep up and place in a suitable, closed container for disposal.[8]

  • Fire: For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Do not use a heavy stream of water.[2] For larger fires, or if the fire reaches the cargo, evacuate the area for at least 1600 meters (1 mile) and let it burn, as there is a significant explosion risk.[1][3]

Disposal Plan

Waste containing this compound is classified as hazardous waste.[11] All disposal must comply with local, regional, and national regulations.

Disposal Decision Workflow

G cluster_waste_type Identify Waste Type Start Generate Waste A Unused/Expired Chemical Start->A B Contaminated Labware (gloves, wipes, etc.) Start->B C Empty Container Start->C D Collect in a designated, sealed, and properly labeled hazardous waste container. A->D Do NOT dispose down the drain. Do NOT mix with other waste streams. B->D E E C->E Rinse container three times? H H D->H Arrange for pickup by certified hazardous waste disposal service. F Dispose of rinsed container with normal lab glass. E->F Yes G Dispose of as hazardous waste with the chemical. E->G No

Decision-making process for waste disposal.

Methodology:

  • Segregation: Do not mix waste containing this compound with other waste streams.

  • Collection:

    • Solid Waste: Collect unused chemical and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed container.[12]

    • Empty Containers: Product residue may remain in empty containers, posing a hazard.[2] These should be treated as hazardous waste unless triple-rinsed. The rinsate must also be collected as hazardous waste.

  • Storage: Store the hazardous waste container in a designated, well-ventilated area, away from heat and ignition sources, until it is collected for disposal.

  • Disposal: Arrange for a certified hazardous waste management company to collect and dispose of the material, likely through incineration at a permitted facility.[12] Do not attempt to dispose of this chemical in the standard trash or down the sanitary sewer.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.